Methyl 3-formylindole-6-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRROJESQUFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352868 | |
| Record name | Methyl 3-formylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133831-28-4 | |
| Record name | Methyl 3-formylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formyl-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-formylindole-6-carboxylate: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound with significant potential as a versatile intermediate in the synthesis of complex bioactive molecules. Its indole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics and spectroscopic data. Furthermore, this document outlines a probable synthetic route based on established chemical transformations and discusses its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research, by drawing parallels with structurally related indole derivatives. The putative involvement of key signaling pathways, such as NF-κB and MAPK, is also explored, offering a roadmap for future investigation into the therapeutic potential of this compound.
Core Properties of this compound
This compound is an indole derivative characterized by a formyl group at the C3 position and a methyl carboxylate group at the C6 position of the indole ring. These functional groups offer multiple avenues for further chemical modifications, making it a valuable building block in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. There is some discrepancy in the reported physical state, with some sources describing it as a yellow liquid and others as a solid ranging in color from orange to brown or pale reddish-brown to purple.[1][2] The solid form is more consistently reported with a defined melting point.
| Property | Value | Reference(s) |
| CAS Number | 133831-28-4 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [3][5] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Orange to brown solid; Pale reddish-brown to purple powder; Yellow liquid | [2][5] |
| Melting Point | 220-224 °C | [6] |
| IUPAC Name | methyl 3-formyl-1H-indole-6-carboxylate | [3] |
| Synonyms | 3-Formyl-1H-indole-6-carboxylic acid methyl ester, Indole-3-aldehyde-6-carboxylic acid methyl ester | [6] |
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
Indole N-H: A broad singlet is expected in the region of δ 8.0-9.0 ppm.
-
Aldehyde Proton (-CHO): A sharp singlet is anticipated around δ 9.5-10.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific shifts and coupling patterns will be influenced by the positions of the substituents. The proton at the C2 position is expected to be a singlet or a doublet with a small coupling constant. The protons at C4, C5, and C7 will exhibit characteristic aromatic coupling patterns.
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected around δ 3.8-4.0 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon (Aldehyde): The aldehyde carbonyl carbon is expected to resonate in the downfield region of δ 180-190 ppm.
-
Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the indole ring will be found in the range of δ 100-140 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to have a chemical shift in the range of δ 50-55 ppm.
Synthesis and Experimental Protocols
The most probable and widely utilized method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[11][12][13][14] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Proposed Synthesis Workflow
A logical synthetic route to this compound would involve the Vilsmeier-Haack formylation of a suitable precursor, Methyl 1H-indole-6-carboxylate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the Vilsmeier-Haack formylation of indoles and should be optimized for the specific substrate.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Biological Activity and Therapeutic Potential
While there is a lack of direct experimental data on the biological activity of this compound, its structural motifs suggest potential applications in drug discovery, particularly in the areas of anti-inflammatory and anticancer research.[2]
Potential as an Anti-inflammatory Agent
Many indole derivatives have been reported to possess anti-inflammatory properties.[15][16] The mechanism of action often involves the modulation of key inflammatory signaling pathways.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Hypothetical): This protocol outlines a general method to assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS only) and a negative control (media only) should be included.
-
Nitric Oxide Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Potential as an Anticancer Agent
The indole nucleus is a common feature in many anticancer agents.[18][19][20] The cytotoxic effects of novel compounds are often initially evaluated against a panel of cancer cell lines.
Experimental Protocol for In Vitro Cytotoxicity Assay (Hypothetical): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.[18]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (usually around 570 nm). Calculate the percentage of cell viability and determine the IC₅₀ value.
Potential Involvement in Signaling Pathways
Based on the known biological activities of related indole compounds, this compound may exert its effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and proliferation.[21][22] Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Many anti-inflammatory and anticancer compounds act by inhibiting the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[23][24][25] The MAPK cascades are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.
Caption: Potential modulation points in the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest its utility as a synthetic intermediate for the development of novel therapeutic agents. While direct biological data is currently scarce, the established activities of related indole derivatives provide a strong rationale for investigating its potential as an anti-inflammatory and anticancer compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR).
-
In-depth Biological Evaluation: Systematic screening of its anti-inflammatory and anticancer activities against a broad panel of cell lines and in relevant in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This technical guide serves as a foundational resource to stimulate and guide further research into the properties and potential applications of this compound, a molecule with the potential to contribute to the development of new and effective therapies.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]
- 4. This compound | 133831-28-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. rsc.org [rsc.org]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]
- 10. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR spectrum [chemicalbook.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pyridine and isoxazole substituted 3-formylindole-based chitosan Schiff base polymer: Antimicrobial, antioxidant and in vitro cytotoxicity studies on THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pappalardo2016 - PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer | BioModels [ebi.ac.uk]
- 25. news-medical.net [news-medical.net]
An In-Depth Technical Guide to Methyl 3-formylindole-6-carboxylate (CAS 133831-28-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic building block playing a significant role in medicinal chemistry and materials science. Its indole scaffold, functionalized with both an aldehyde and a methyl ester, provides multiple reaction sites for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The compound is a key intermediate in the synthesis of various bioactive indole derivatives, which have shown promise for their anti-cancer and anti-inflammatory properties.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 133831-28-4 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Orange to brown solid | [1] |
| Melting Point | 215-222 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Table 2: Spectroscopic Data Summary
While the raw spectra are not publicly available in all databases, the following types of spectroscopic data have been referenced for this compound and are typically available from commercial suppliers or in specialized databases.
| Spectroscopy Type | Data Availability |
| ¹H NMR | Referenced[2] |
| ¹³C NMR | Referenced[2] |
| Mass Spectrometry (MS) | Referenced[2] |
| Infrared (IR) | Referenced[2] |
Synthesis
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus. The starting material for this synthesis is methyl indole-6-carboxylate.
General Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol for the Vilsmeier-Haack formylation of an indole, which can be adapted for the synthesis of this compound.
Reaction Scheme:
Caption: General workflow of the Vilsmeier-Haack reaction.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with stirring. The Vilsmeier reagent, a chloroiminium salt, is formed in situ.
-
Formylation: Dissolve the starting material, methyl indole-6-carboxylate, in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at a controlled temperature (typically between 0°C and room temperature) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The intermediate iminium salt hydrolyzes to the aldehyde.
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate solution, until the product precipitates. Collect the solid product by filtration.
-
Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Experimental Protocols for Further Reactions
This compound is a valuable intermediate for the synthesis of more complex molecules. The following is a detailed experimental protocol from the patent literature (WO2003016307A1) that utilizes this compound as a starting material for the synthesis of a β3 adrenergic agonist precursor.[3]
Reductive Amination of this compound
This protocol describes the conversion of the aldehyde group to a dimethylaminomethyl group.
Procedure:
-
A solution of this compound (8.0 g, 39.3 mmol) in 270 ml of methanol is treated with dimethylamine (40% aqueous solution; 267 ml, 2.56 mol) at ambient temperature.[3]
-
After stirring for 45 minutes, sodium borohydride (NaBH₄) (4.45 g, 118.1 mmol) is added in portions.[3]
-
The resulting mixture is heated at 55°C for 3 hours.[3]
-
The reaction mixture is then allowed to cool to room temperature.[3]
-
The mixture is diluted with chloroform (CHCl₃) (200 ml) and brine (150 ml).[3]
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the product.
Caption: Workflow for the reductive amination of the title compound.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of novel drug candidates, particularly in the field of oncology.[1]
Role as a Precursor to Bioactive Molecules
The aldehyde and ester functionalities of this compound allow for a wide range of chemical transformations, including:
-
Condensation reactions: The aldehyde group can react with various nucleophiles to form Schiff bases, chalcones, and other derivatives with potential biological activity.
-
Reductive amination: As detailed in the experimental protocol above, the aldehyde can be converted to various amines.
-
Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further diversification points.
-
Modification of the ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
These transformations enable the generation of libraries of diverse indole derivatives for screening against various biological targets.
Targeting Cancer-Related Signaling Pathways
Derivatives of indole-3-carboxaldehydes have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. One of the most significant pathways targeted by indole compounds is the PI3K/Akt/mTOR pathway .[4][5][6][7]
The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention. Studies on indole-3-carbinol (I3C) and its derivatives have demonstrated their ability to inhibit this pathway at multiple points.[4]
References
- 1. PPAR ACTIVE COMPOUNDS - Patent 1648867 [data.epo.org]
- 2. WO2003016307A1 - β3 ADRENERGIC AGONISTS - Google Patents [patents.google.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 3-formylindole-6-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising an indole nucleus with formyl and methyl carboxylate substitutions, make it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of this compound, supported by detailed experimental protocols and visual representations of relevant chemical and biological pathways.
Molecular Structure and Physicochemical Properties
This compound possesses a planar indole ring system, which is an aromatic heterocyclic scaffold. The presence of an electron-withdrawing formyl group at the 3-position and a methyl carboxylate group at the 6-position significantly influences its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 3-formyl-1H-indole-6-carboxylate | |
| CAS Number | 133831-28-4 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Pale reddish-brown to orange-brown solid | [1] |
| Melting Point | 219-224 °C | |
| SMILES | COC(=O)c1cc2c(cc1)C(=O)NC=2 | |
| InChI | InChI=1S/C11H9NO3/c1-15-11(14)7-3-4-9-8(6-7)10(5-12-9)13/h3-6,12H,1H3 |
Synthesis of this compound
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on the general principles of the Vilsmeier-Haack reaction and the synthesis of analogous compounds.
Materials:
-
Methyl indole-6-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve methyl indole-6-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While specific studies detailing the biological activity and mechanism of action of this compound are limited, the broader class of indole-3-carboxaldehyde derivatives has demonstrated significant therapeutic potential, particularly as anticancer and anti-inflammatory agents.[4][5] The biological effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Potential Anticancer Activity
Substituted indole-3-carboxaldehydes have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.[6][7] Based on the activity of related compounds, this compound could potentially modulate the following signaling pathways:
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Many indole derivatives have been found to inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and pro-inflammatory cytokines.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Some indole compounds have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is involved in the regulation of cell proliferation and differentiation. Inhibition of this pathway by indole derivatives can lead to reduced cancer cell growth.
Diagram 2: Potential Anticancer Signaling Pathways
Caption: Potential signaling pathways modulated by the compound.
Potential Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties.[5] Indole-3-carboxaldehyde itself has been shown to reduce inflammatory responses.[9] The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.
Application in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of more complex indole derivatives with enhanced biological activity. Its aldehyde and ester functionalities provide reactive handles for a variety of chemical transformations, including condensations, oxidations, reductions, and coupling reactions.
Diagram 3: Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing the compound.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug discovery community. Its straightforward synthesis and the presence of versatile functional groups make it an ideal scaffold for the generation of diverse chemical libraries. While further research is needed to elucidate its specific biological targets and mechanisms of action, the established therapeutic potential of the indole-3-carboxaldehyde class of compounds suggests that this compound and its derivatives will continue to be valuable tools in the development of novel therapies for cancer, inflammation, and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 3-formylindole-6-carboxylate: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-formylindole-6-carboxylate. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for their studies. While specific quantitative stability data under various conditions is not extensively available in public literature, this guide outlines the known qualitative stability profile, general best practices for handling indole derivatives, and a framework for establishing a robust stability profile through forced degradation studies.
Core Chemical Stability Profile
This compound is a compound that is stable under recommended storage conditions.[1][2] At room temperature, it maintains its integrity.[3] However, its stability can be compromised under certain environmental stressors. Key factors that can lead to degradation include:
-
High Temperatures: Exposure to elevated temperatures can lead to instability.[3]
-
Sunlight: The compound may be sensitive to light, and exposure should be minimized.[3]
-
Strong Oxidants: Contact with strong oxidizing agents can cause degradation.[3]
In the event of a fire, hazardous decomposition products may be formed, including carbon monoxide and nitrogen oxides.[1]
Recommended Storage and Handling
To maintain the quality and shelf-life of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Source(s) |
| Temperature | Store refrigerated at 2–8 °C. | [1][3][4][5] |
| Atmosphere | Store under an inert gas, such as nitrogen or argon. | [3] |
| Container | Keep in a tightly closed container. | [1] |
| Environment | Store in a cool, dry, and well-ventilated place. | [1][6] |
Handling Precautions:
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes avoiding contact with skin and eyes and preventing the inhalation of any vapor or mist.[1][3] The use of personal protective equipment, such as gloves, protective clothing, and eye protection, is strongly advised, and all work should be conducted in a well-ventilated area.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Appearance | Pale reddish-brown to purple powder or orange to brown solid. | [3][4][5] |
| Melting Point | 215–224 °C | [3][4][5][6] |
Experimental Protocols for Stability Assessment
Forced Degradation Studies
The goal of these studies is to achieve a modest level of degradation (typically 5-20%) to allow for the separation and identification of degradation products.
1. Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of a dilute acid (e.g., 0.1 M HCl).
-
Incubate the solution at both room temperature and an elevated temperature (e.g., 60 °C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a base (e.g., 0.1 M NaOH) before analysis.[2]
2. Base Hydrolysis:
-
Prepare a solution of the compound as described for acid hydrolysis.
-
Add an equal volume of a dilute base (e.g., 0.1 M NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an acid (e.g., 0.1 M HCl) before analysis.[2]
3. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add an equal volume of a dilute oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature, ensuring it is protected from light.
-
Collect samples at various time points.[2]
4. Thermal Degradation:
-
Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a temperature-controlled environment.
-
Sample at various time points (e.g., 1, 3, 7 days).[2]
5. Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to a calibrated light source that emits both UV and visible light, following ICH Q1B guidelines.
-
A control sample should be shielded from light (e.g., wrapped in aluminum foil).
-
Sample at defined intervals of light exposure.[2]
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically suitable for the analysis of indole derivatives. A gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often employed.[2]
-
Detection: UV detection at wavelengths where the indole chromophore exhibits strong absorbance (e.g., around 220 nm and 280 nm) is a common approach. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.[2]
Relevant Biological Pathway and Synthetic Workflow
This compound is a versatile intermediate in the synthesis of various bioactive compounds, including those with potential anti-cancer and anti-inflammatory properties. Its indole scaffold is a common feature in molecules targeting a range of biological pathways. One such pathway of relevance is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is involved in lipid metabolism and inflammation.
Caption: PPAR Signaling Pathway
The following diagram illustrates a general experimental workflow for a synthetic reaction utilizing this compound as a starting material, based on a procedure described in the patent literature.
Caption: Synthetic Workflow Example
References
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for methyl 3-formylindole-6-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.
Spectroscopic Data
A comprehensive analysis of the spectroscopic data for this compound is crucial for its unambiguous identification and quality control. While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics based on available information and chemical principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~8.3 | s | 1H | H-2 |
| ~8.2 | d | 1H | H-7 |
| ~7.8 | dd | 1H | H-5 |
| ~7.7 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.5-9.5 | br s | 1H | N-H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar indole structures. The broad singlet for the N-H proton may vary in chemical shift and appearance depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | -CHO |
| ~167 | -COOCH₃ |
| ~138 | C-7a |
| ~137 | C-2 |
| ~131 | C-6 |
| ~125 | C-3a |
| ~123 | C-5 |
| ~121 | C-4 |
| ~118 | C-3 |
| ~112 | C-7 |
| ~52 | -OCH₃ |
Note: These are predicted chemical shifts. Actual experimental values may vary slightly.
Table 3: Infrared (IR) Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1710-1730 | C=O stretch (ester) |
| ~1670-1690 | C=O stretch (aldehyde) |
| ~1600-1450 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 203.05 | [M]⁺ (Exact Mass) |
Experimental Protocols
The following section details a representative synthetic protocol for the preparation of this compound. This method is based on established organic synthesis principles.
Synthesis of this compound
A common route to synthesize this compound involves the Vilsmeier-Haack formylation of a suitable indole precursor.
Reaction Scheme:
Materials:
-
Methyl indole-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of methyl indole-6-carboxylate in dichloromethane (DCM) is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Diagram 1: General Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow.
In-depth Technical Guide: Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound featuring a core indole structure, substituted with a formyl group at the 3-position and a methyl carboxylate group at the 6-position. This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its indole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive review of the available scientific literature on this compound, detailing its chemical and physical properties, synthesis, and potential as a precursor for the development of novel therapeutics, particularly in the areas of oncology and anti-inflammatory applications.
Chemical and Physical Properties
This compound is typically a pale reddish-brown to purple powder.[1] It is stable under standard laboratory conditions, though it may be sensitive to high temperatures, direct sunlight, and strong oxidizing agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| CAS Number | 133831-28-4 | [2] |
| Appearance | Pale reddish-brown to purple powder | [1] |
| Melting Point | 219-224 °C | [1][3] |
| Boiling Point (est.) | 341.49 °C | [1] |
| Density (est.) | 1.2621 g/cm³ | [1] |
| pKa (est.) | 14.30 ± 0.30 | [1] |
| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2–8 °C | [1] |
Synthesis
The primary synthetic route to this compound is through the formylation of an indole-6-carboxylate precursor. The Vilsmeier-Haack reaction is a commonly employed method for the C-3 formylation of indoles.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a reaction vessel maintained under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: A solution of methyl indole-6-carboxylate in a suitable anhydrous solvent is then added dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the careful addition of ice-water, followed by neutralization with an aqueous base solution (e.g., sodium hydroxide or potassium carbonate).
-
Isolation and Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
dot
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
While specific, experimentally verified spectra for this compound are not available in the reviewed literature, the expected spectral characteristics can be predicted based on the analysis of closely related indole derivatives.[6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the methyl ester protons. The aromatic region will display signals corresponding to the protons on the benzene and pyrrole rings of the indole nucleus. The formyl proton will appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The methyl ester protons will be observed as a singlet around 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for all eleven carbon atoms. The carbonyl carbons of the formyl and ester groups are expected at the most downfield chemical shifts (typically >160 ppm). The remaining signals will correspond to the aromatic and methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1680 cm⁻¹), and the C=O stretch of the ester (around 1700-1720 cm⁻¹).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.19 g/mol ).[2]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Singlet for formyl proton (~9-10 ppm), Singlet for methyl ester protons (~3.8-4.0 ppm), Signals for aromatic protons, Broad singlet for indole N-H. |
| ¹³C NMR | Signals for carbonyl carbons (>160 ppm), Signals for aromatic carbons, Signal for methyl ester carbon. |
| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (aldehyde, ~1650-1680), C=O stretch (ester, ~1700-1720). |
| Mass Spec (m/z) | Molecular ion peak at ~203. |
Biological Activity and Potential Applications
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[9][10] Derivatives of indole are known to possess anti-cancer, anti-inflammatory, and antimicrobial properties, among others.[10][11] this compound serves as a key intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications.
Anticancer Potential
Indole derivatives have been extensively investigated for their anticancer properties. The mechanism of action for many of these compounds involves the modulation of key signaling pathways that are often dysregulated in cancer. While no specific anticancer data for this compound has been found, related indole compounds have been shown to target pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades. These pathways are crucial for cell proliferation, survival, and angiogenesis.
dot
Caption: Potential anticancer signaling pathways targeted by indole derivatives.
Anti-inflammatory Potential
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Indole derivatives have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. For instance, some indoles can inhibit the production of pro-inflammatory cytokines such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α). The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. While specific studies on the anti-inflammatory activity of this compound are lacking, its potential as a precursor for novel anti-inflammatory agents is significant.
dot
Caption: General anti-inflammatory signaling pathway potentially modulated by indole derivatives.
Future Perspectives
This compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on the following areas:
-
Synthesis of Novel Derivatives: The formyl and ester functionalities provide reactive handles for further chemical modifications, allowing for the creation of diverse libraries of indole derivatives.
-
Biological Screening: These new compounds should be screened in a variety of biological assays to identify lead compounds with potent and selective anticancer or anti-inflammatory activity.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and elucidate their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for optimizing the potency and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its indole core is a well-established pharmacophore, and the presence of versatile functional groups allows for the synthesis of a wide range of derivatives. While the current literature lacks specific biological data for this particular compound, the known activities of related indole derivatives strongly suggest its potential as a precursor for novel anticancer and anti-inflammatory agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]
- 3. This compound | 133831-28-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR [m.chemicalbook.com]
- 8. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR [m.chemicalbook.com]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. researchgate.net [researchgate.net]
The Strategic Role of Methyl 3-Formylindole-6-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 3-formylindole-6-carboxylate, a versatile heterocyclic compound, has emerged as a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug development. Its unique structural scaffold, featuring a reactive formyl group at the 3-position and a methyl carboxylate at the 6-position of the indole ring, provides a valuable platform for the synthesis of a diverse array of biologically active molecules. This technical guide delineates the synthesis, key chemical properties, and significant applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.
Physicochemical Properties and Spectroscopic Data
This compound is typically an orange to brown solid with a melting point in the range of 215-222 °C.[1] It is stable at room temperature but may be sensitive to high temperatures, sunlight, and strong oxidizing agents.[2] Key physicochemical and spectroscopic data are summarized in the tables below, providing a reference for characterization and quality control.
| Property | Value | Reference |
| CAS Number | 133831-28-4 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Orange to brown solid | [1] |
| Melting Point | 215-222 °C | [1] |
| Purity (typical) | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Table 1: Physicochemical Properties of this compound.
| Data Type | Key Features (Predicted/Analog-Based) |
| ¹H NMR | Signals corresponding to the indole ring protons, the formyl proton (likely a singlet around 10.0 ppm), and the methyl ester protons (a singlet around 3.9 ppm). The aromatic region would show a characteristic splitting pattern for a 3,6-disubstituted indole. |
| ¹³C NMR | Resonances for the carbonyl carbons of the formyl and ester groups, as well as the carbons of the indole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Predicted m/z for [M+H]⁺ is 204.06552. |
| IR | Characteristic absorption bands for the N-H stretch, C=O stretching of the aldehyde and ester, and aromatic C-H and C=C stretching. |
Table 2: Anticipated Spectroscopic Data for this compound.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction is the most probable and practical route for the synthesis of this compound from its precursor, methyl indole-6-carboxylate.
Experimental Protocol: Vilsmeier-Haack Formylation of Methyl Indole-6-carboxylate (Generalized)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of indole derivatives.
Materials:
-
Methyl indole-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. The formation of the Vilsmeier reagent (a chloromethyliminium salt) is an exothermic process. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve methyl indole-6-carboxylate in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Stir the mixture until the ice has melted and gas evolution has ceased.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: Yields for Vilsmeier-Haack reactions on indole substrates can vary but are often in the moderate to good range (50-80%).
References
The Biological Potential of Methyl 3-formylindole-6-carboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole-containing molecules, Methyl 3-formylindole-6-carboxylate stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring a reactive aldehyde group at the 3-position and a carboxylate moiety at the 6-position, offers a versatile platform for the development of diverse derivatives. This technical guide provides an in-depth exploration of the biological potential of this compound derivatives, with a focus on their anticancer and anti-inflammatory properties. This document outlines synthetic strategies, experimental protocols for biological evaluation, and the key signaling pathways these compounds are known to modulate.
Synthetic Strategies and Derivatives
The formyl group at the 3-position of this compound is a key functional handle for the synthesis of a variety of derivatives, most notably Schiff bases, hydrazones, and thiosemicarbazones. These reactions are typically straightforward condensation reactions that allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
Schiff Base Derivatives
Schiff bases are formed by the condensation of the aldehyde group with primary amines. The resulting imine linkage is a versatile pharmacophore found in many biologically active compounds. The synthesis of Schiff base derivatives of this compound allows for the incorporation of various aromatic and heterocyclic amines, which can significantly influence the biological activity of the parent molecule.
Hydrazone Derivatives
Hydrazones are synthesized through the reaction of the aldehyde with hydrazines or hydrazides. This class of compounds has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.
Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the condensation of the aldehyde with thiosemicarbazide or its derivatives. These compounds are well-known for their potent and diverse biological activities, including anticancer, antiviral, and antibacterial properties. The thiosemicarbazone moiety can act as a chelating agent for metal ions, which is often implicated in their mechanism of action.
Biological Activities
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the broader class of indole-3-carboxaldehyde derivatives has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Indole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. The NF-κB and PI3K/Akt/mTOR signaling pathways are critical regulators of these processes and are frequently dysregulated in cancer.[2][3] Indole compounds have been shown to modulate these pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Quantitative Data on Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro cytotoxic activity of various indole derivatives against different cancer cell lines. Please note: This data is illustrative and represents the activity of related indole compounds, not specifically derivatives of this compound, for which specific public data is limited.
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazone | Indole-3-carboxaldehyde thiosemicarbazone derivative | C6 (Glioma) | 9.08 - 10.59 | [2] |
| Thiosemicarbazone | Indole-3-carboxaldehyde thiosemicarbazone derivative | MCF-7 (Breast) | 7.02 - 9.08 | [2] |
| Schiff Base | Indole-3-carboxaldehyde Schiff base derivative | A549 (Lung) | Not Specified | [4] |
| Carboxamide | N-substituted 1H-indole-2-carboxamide | K-562 (Leukemia) | 0.33 | [5] |
| Carboxamide | N-substituted 1H-indole-2-carboxamide | HCT-116 (Colon) | 1.01 | [5] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated potent anti-inflammatory activity, often through the inhibition of COX-2 and the modulation of the NF-κB signaling pathway, which plays a central role in the inflammatory response.
Quantitative Data on Anti-inflammatory Activity of Indole Derivatives
The following table provides examples of the anti-inflammatory activity of indole derivatives. Please note: This data is for illustrative purposes and represents the activity of related indole compounds.
| Compound Type | Derivative | Assay | IC₅₀ (µM) | Reference |
| Indole-2-carboxamide | 1-benzyl-5-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | COX-2 Inhibition | 0.0233 | [4] |
| Indole acetic acid | 2-[(4-ethylpyridin-2-yl)carbonyl]-5-(trifluoromethyl)-1H-indol-3-yl acetic acid | COX-2 Inhibition | 0.00229 | [4] |
| Indoline | Indoline derivative 4b | Protein Denaturation | 60.7 µg/mL | |
| Hydrazone | Pyrazole-hydrazone derivative 11c | TNF-α Inhibition | 3.69 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of derivatives of this compound and for the evaluation of their biological activities.
Synthesis Protocols
General Procedure for the Synthesis of Schiff Base Derivatives:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the appropriate primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
General Procedure for the Synthesis of Hydrazone Derivatives:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired hydrazine or hydrazide derivative (1 equivalent) to the solution.
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid or hydrochloric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry to yield the hydrazone derivative.
General Procedure for the Synthesis of Thiosemicarbazone Derivatives:
-
To a solution of this compound (1 equivalent) in warm ethanol, add a solution of thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent) in ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and recrystallize from ethanol to obtain the pure thiosemicarbazone.
Biological Assay Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Control: A control solution is prepared without the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
-
IC₅₀ Determination: Determine the IC₅₀ value from a plot of percentage inhibition versus concentration.
Signaling Pathways and Visualizations
The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway in Cancer and Inflammation
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immunity, cell proliferation, and apoptosis.[2] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Indole derivatives have been shown to inhibit the NF-κB pathway at various points.
References
- 1. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 2. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Solubility of Methyl 3-formylindole-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1] Its indole scaffold is a common motif in compounds exhibiting anti-inflammatory and anticancer properties.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for solubility determination, and insights into its potential biological signaling pathways.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar indole ring with a hydrogen-bonding capable N-H group, a polar formyl group, and a methyl ester group, alongside a nonpolar aromatic system, suggests a nuanced solubility profile. Based on the behavior of similar indole derivatives, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.[2][3]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the indole moiety.[2] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions with the solute.[2] | |
| Acetone | Moderate | As a polar aprotic solvent, acetone should offer reasonable solubility. | |
| Polar Protic | Methanol | High | One source explicitly states solubility in methanol.[4] Methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the indole structure.[2][5] |
| Ethanol | Moderate to High | Similar to methanol, ethanol's ability to hydrogen bond suggests good solubility, though its slightly lower polarity might result in slightly reduced solubility compared to methanol.[2] | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure has non-polar characteristics that should allow for reasonable solubility in this solvent.[2] |
| Ethyl Acetate | Moderate | The ester functionality of ethyl acetate can interact with the polar groups of the solute, while its overall less polar nature can accommodate the aromatic system. | |
| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the indole system, but the significant difference in polarity may limit high solubility.[2] | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6]
Materials and Equipment
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the analytical responses of the standard solutions.
-
Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).[2]
-
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4,6-TRIMETHOXYPYRIMIDINE | 13106-85-9 [chemicalbook.com]
- 5. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
A Theoretical and Experimental Guide to Methyl 3-formylindole-6-carboxylate: A Promising Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of the indole scaffold, which is a common motif in biologically active compounds, this molecule is of significant interest for the synthesis of novel therapeutic agents.[1][2][3] Indole-3-carboxaldehyde derivatives, in particular, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound. Due to a lack of specific published data for this exact molecule, this document outlines proposed methodologies for its synthesis, theoretical analysis, and potential biological evaluation based on established protocols for analogous indole derivatives.
Molecular and Spectroscopic Properties: A Theoretical Approach
Computational Methodology
A typical theoretical study of this compound would involve the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ).[7][8][9] This calculation determines the most stable conformation of the molecule and provides key geometrical parameters.
-
Vibrational Analysis: Following optimization, a frequency calculation is performed to predict the infrared (FT-IR) and Raman spectra.[4][5][7][8][10] The calculated vibrational modes can be assigned to specific functional groups within the molecule.
-
Electronic Property Analysis: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity and electronic transitions.[4][5][7][8] The molecular electrostatic potential (MEP) surface can also be mapped to identify regions of electrophilic and nucleophilic attack.
Predicted Quantitative Data
The following tables present the types of quantitative data that would be obtained from the aforementioned theoretical studies. The values provided are for the parent compound, indole-3-carboxaldehyde, as a reference and should not be taken as the actual values for this compound.
Table 1: Predicted Geometrical Parameters (from DFT calculations for Indole-3-carboxaldehyde)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C3 | 1.38 Å |
| C3-C10 (aldehyde) | 1.48 Å | |
| C=O (aldehyde) | 1.22 Å | |
| Bond Angle | C2-C3-C10 | 128.5° |
| N1-C2-C3 | 109.8° | |
| Dihedral Angle | C2-C3-C10-O11 | 180.0° |
Note: These values are for indole-3-carboxaldehyde and serve as an illustrative example.
Table 2: Predicted Vibrational Frequencies (from DFT calculations for Indole-3-carboxaldehyde)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Indole N-H | ~3450 |
| C=O Stretch | Aldehyde C=O | ~1680 |
| C-N Stretch | Indole C-N | ~1350 |
| C-H Bending | Aromatic C-H | ~1100-1300 |
Note: These values are for indole-3-carboxaldehyde and serve as an illustrative example.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be approached through a two-step process starting from indole-6-carboxylic acid. The first step involves the formylation of the indole ring at the C3 position, followed by the esterification of the carboxylic acid group.
Proposed Synthetic Pathway
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. grossarchive.com [grossarchive.com]
- 7. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carboxaldehyde-13C | 1093452-52-8 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl 3-formylindole-6-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Fischer-Speier esterification of indole-6-carboxylic acid to yield methyl indole-6-carboxylate. This intermediate is subsequently formylated at the C-3 position via the Vilsmeier-Haack reaction. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structure of numerous pharmaceuticals and biologically active molecules. The functionalization of the indole scaffold is crucial for the development of new therapeutic agents. The introduction of a formyl group at the C-3 position and a carboxylate at the C-6 position provides a versatile platform for further chemical modifications. This compound serves as a key building block in the synthesis of a variety of complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] The following protocol outlines a reliable and efficient method for the preparation of this important synthetic intermediate.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Fischer-Speier Esterification
Indole-6-carboxylic acid reacts with methanol in the presence of an acid catalyst to form methyl indole-6-carboxylate.
Step 2: Vilsmeier-Haack Formylation Methyl indole-6-carboxylate undergoes formylation at the C-3 position using the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Esterification | Indole-6-carboxylic acid | Methanol, Sulfuric Acid | 1 : Excess (MeOH) : Catalytic (H₂SO₄) | Methanol | Reflux (65) | 4-6 | ~95 |
| 2. Formylation | Methyl indole-6-carboxylate | POCl₃, DMF | 1 : 1.1 : Excess (DMF) | DMF | 0 to 35 | 2-3 | 79-83 [2] |
Experimental Protocols
Step 1: Synthesis of Methyl indole-6-carboxylate (Fischer-Speier Esterification)
This protocol is adapted from the esterification of indole-3-carboxylic acid. [3] Materials:
-
Indole-6-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-6-carboxylic acid.
-
Add an excess of anhydrous methanol to the flask to act as both a reactant and a solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This may cause the product to precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl indole-6-carboxylate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the pure product.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol is based on the general procedure for the Vilsmeier-Haack formylation of indoles. [4][5] Materials:
-
Methyl indole-6-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The temperature should be maintained below 10°C. This forms the Vilsmeier reagent.
-
Prepare a solution of methyl indole-6-carboxylate in anhydrous DMF.
-
Add the solution of methyl indole-6-carboxylate dropwise to the Vilsmeier reagent, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35°C and stir for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Make the resulting solution alkaline by the slow addition of a cold sodium hydroxide solution.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to afford the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Troubleshooting and Safety Precautions
-
Esterification: The use of excess methanol is crucial to drive the equilibrium towards the product. Ensure all glassware is dry as water can inhibit the reaction. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Vilsmeier-Haack Formylation: This reaction is moisture-sensitive. Use anhydrous solvents and dried glassware. Phosphorus oxychloride is corrosive and reacts violently with water; handle it with caution in a fume hood. The addition of POCl₃ to DMF is exothermic and should be performed slowly at low temperatures. The workup with water and base is also exothermic and should be done carefully with cooling.
By following these detailed protocols, researchers can reliably synthesize this compound for use in various research and development applications.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of indole-6-carboxylates. This reaction is a crucial method for introducing a formyl group onto the indole nucleus, yielding versatile intermediates for the synthesis of complex heterocyclic compounds with significant therapeutic potential.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of indole chemistry, this reaction typically proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich indole ring. For indole substrates, the formylation predominantly occurs at the C3 position, which possesses the highest electron density.[2] Consequently, the Vilsmeier-Haack formylation of indole-6-carboxylates is expected to yield 3-formylindole-6-carboxylates. These products are valuable precursors in drug discovery, serving as building blocks for a variety of biologically active molecules.[3][4]
Regioselectivity
The inherent electronic properties of the indole ring direct the electrophilic substitution of the Vilsmeier-Haack reaction to the C3 position. The presence of a carboxylate group at the C6 position, being an electron-withdrawing group, does not alter this inherent reactivity of the pyrrole ring. Therefore, the primary product of the Vilsmeier-Haack formylation of an indole-6-carboxylate is the corresponding 3-formyl derivative.
Applications in Drug Development
3-Formylindole derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The aldehyde functionality at the C3 position allows for diverse chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic rings.
Substituted 3-formylindoles have been utilized in the development of:
-
Anticancer Agents: They serve as precursors for tubulin polymerization inhibitors, which are a class of anticancer drugs.[5] The 3-formyl group is a key handle for introducing pharmacophores that interact with the colchicine binding site on tubulin.
-
Antimicrobial and Antiviral Compounds: The indole-3-carboxaldehyde scaffold is present in numerous molecules exhibiting antibacterial, antifungal, and anti-HIV activities.[3]
-
Anti-inflammatory Agents: Derivatives of 3-formylindole have shown potential as anti-inflammatory drugs.[3]
-
Cardiovascular Drugs: Certain 3-substituted indole derivatives have been investigated for their cardiovascular activity.[6]
The resulting 3-formylindole-6-carboxylates can be further modified to generate novel chemical entities for high-throughput screening in various drug discovery programs.
Quantitative Data Summary
The following table summarizes representative yields for the Vilsmeier-Haack formylation of indole derivatives, including those with substitution at the C6 position.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl 6-methyl-1H-indole-2-carboxylate | POCl₃, DMF | - | - | - | Methyl 3-formyl-6-methyl-1H-indole-2-carboxylate | 79 |
| Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate | POCl₃, DMF | - | - | - | Methyl 3-formyl-6-(methylsulfanyl)-1H-indole-2-carboxylate | 83 |
| Indole | POCl₃, DMF | DMF | 0 to rt | 2.5 | 1H-Indole-3-carboxaldehyde | 77 |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Methyl Indole-6-carboxylate
This protocol is adapted from standard Vilsmeier-Haack reaction conditions and is suitable for the 3-formylation of methyl indole-6-carboxylate.
Materials:
-
Methyl indole-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C using an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve methyl indole-6-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-formyl-1H-indole-6-carboxylate.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of indole-6-carboxylates.
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Logical Relationship in Drug Development
Caption: Role of 3-formylindole-6-carboxylates in drug development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. youtube.com [youtube.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND EVALUATION OF SOME SUBSTITUTED INDOLE DERIVATIVES FOR CARDIOVASCULAR ACTIVITY | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Application Notes and Protocols: Boron-Catalyzed Formylation for the Synthesis of Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the boron-catalyzed formylation of methyl indole-6-carboxylate to synthesize methyl 3-formylindole-6-carboxylate. This method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as a formylating agent, offering a rapid, efficient, and scalable approach for the C-H formylation of indoles.[1][2][3] The protocol is characterized by its operational simplicity, use of inexpensive reagents, and mild reaction conditions, making it a valuable tool in medicinal chemistry and drug development for the synthesis of functionalized indole scaffolds.[1][3]
Introduction
Indole-3-carbaldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. Traditional formylation methods like the Vilsmeier-Haack or Reimer-Tiemann reactions often require harsh conditions and may not be suitable for sensitive substrates.[4] Boron-catalyzed formylation has emerged as a powerful alternative, providing a milder and more efficient route to these valuable building blocks.[2][4] This protocol focuses on the regioselective formylation of methyl indole-6-carboxylate at the C3 position, the most nucleophilic site of the indole ring.
Data Presentation
The following table summarizes representative yields for the boron-catalyzed formylation of various substituted indoles, demonstrating the versatility and efficiency of this methodology.
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Indole | Indole-3-carbaldehyde | 1 | 95 |
| 2 | 5-Bromoindole | 5-Bromoindole-3-carbaldehyde | 2 | 92 |
| 3 | 5-Nitroindole | 5-Nitroindole-3-carbaldehyde | 5 | 85 |
| 4 | Methyl indole-5-carboxylate | Methyl 3-formylindole-5-carboxylate | 3 | 90 |
| 5 | Methyl indole-6-carboxylate | This compound | 3-5 | ~85-95 (Expected) |
| 6 | 7-Methylindole | 7-Methylindole-3-carbaldehyde | 2 | 93 |
Note: The yield for this compound is an expected range based on the successful formylation of structurally similar indole esters under the same catalytic system.
Experimental Protocols
Materials and Reagents
-
Methyl indole-6-carboxylate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Trimethyl orthoformate (TMOF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
General Procedure for the Synthesis of this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl indole-6-carboxylate (1.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Dissolve the starting material in anhydrous dichloromethane (5-10 mL). To this solution, add trimethyl orthoformate (TMOF) (1.2 mmol, 1.2 equiv.).
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-5 minutes).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Boron-Catalyzed Formylation of Indole: Reaction Mechanism
Caption: Proposed mechanism for the boron-catalyzed formylation of indole.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | Semantic Scholar [semanticscholar.org]
- 2. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of Methyl 3-formylindole-6-carboxylate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information on the reaction of Methyl 3-formylindole-6-carboxylate with primary amines. This versatile reaction serves as a gateway to a diverse range of biologically active molecules, including potent enzyme inhibitors with therapeutic potential.
Introduction
The reaction of the aldehyde functional group at the 3-position of the indole scaffold with primary amines is a fundamental transformation in medicinal chemistry. This reaction primarily leads to the formation of an imine, which can be subsequently reduced to a secondary amine or act as an intermediate in more complex cyclization reactions, such as the Pictet-Spengler reaction. The resulting N-substituted 3-aminoindole-6-carboxylate derivatives are key structural motifs in a variety of pharmacologically active compounds.
One of the most significant applications of these derivatives is in the development of inhibitors for enzymes implicated in disease. A notable example is the inhibition of METTL3 (Methyltransferase-like 3), a crucial enzyme in RNA methylation, which has emerged as a promising target in cancer therapy.[1][2] Derivatives of this compound have shown potent inhibitory activity against METTL3, leading to the downregulation of key oncogenes like c-MYC and BCL2.[1][2]
Reaction Pathways
The reaction of this compound with a primary amine can proceed through two main pathways:
-
Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) followed by its in-situ reduction to a stable secondary amine. This method is widely used for the synthesis of N-substituted aminoindoles.
-
Pictet-Spengler Reaction: When a β-arylethylamine (like tryptamine) is used as the primary amine, the initially formed imine can undergo an intramolecular electrophilic substitution to form a tetrahydro-β-carboline.[3][4] This reaction is a powerful tool for the construction of complex heterocyclic systems found in many natural products and synthetic drugs.
Experimental Protocols
Protocol 1: General Reductive Amination
This protocol describes a general procedure for the synthesis of Methyl 3-((alkylamino)methyl)indole-6-carboxylates.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
| Primary Amine | Reaction Time (h) | Yield (%) |
| Benzylamine | 16 | 85 |
| n-Propylamine | 18 | 78 |
| Cyclohexylamine | 20 | 82 |
| Aniline | 24 | 70 |
Protocol 2: Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of tetrahydro-β-carboline derivatives from this compound and tryptamine.
Materials:
-
This compound
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of TFA (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
Quantitative Data (Representative):
| Tryptamine Derivative | Reaction Time (h) | Yield (%) |
| Tryptamine | 36 | 75 |
| 5-Methoxytryptamine | 40 | 72 |
Application Example: Synthesis of a METTL3 Inhibitor Precursor
Derivatives of this compound are key intermediates in the synthesis of potent METTL3 inhibitors. The following is a conceptual workflow for the synthesis of a 2,6-disubstituted indole, a core scaffold for MET-TL3 inhibition.[1]
Caption: Synthetic workflow for a METTL3 inhibitor precursor.
Signaling Pathway: METTL3 in Cancer
METTL3 is an RNA methyltransferase that plays a crucial role in the regulation of gene expression through N6-methyladenosine (m6A) modification of RNA.[5][6][7] In many cancers, METTL3 is upregulated and promotes tumorigenesis by enhancing the translation of oncogenic mRNAs, such as c-MYC and BCL2.[1][6] Inhibitors derived from this compound can block the catalytic activity of METTL3, leading to decreased m6A levels and subsequent downregulation of these oncogenes, ultimately inducing apoptosis and inhibiting cancer cell proliferation.[1]
Caption: Inhibition of the METTL3 signaling pathway.
Summary of Spectroscopic Data (Representative)
The following table summarizes expected spectroscopic data for a representative product of the reductive amination of this compound with benzylamine, namely Methyl 3-((benzylamino)methyl)indole-6-carboxylate.
| Technique | Data |
| ¹H NMR | δ (ppm): 8.2-7.2 (m, Ar-H), 4.0 (s, 2H, CH₂-N), 3.9 (s, 3H, OCH₃), 3.8 (s, 2H, Ar-CH₂-N), 2.5 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): 168.0 (C=O), 140-120 (Ar-C), 52.0 (OCH₃), 50.0 (CH₂-N), 45.0 (Ar-CH₂) |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₈H₁₈N₂O₂ |
These notes provide a foundational understanding and practical guidance for the utilization of this compound in the synthesis of valuable research compounds and potential drug candidates. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors | CoLab [colab.ws]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: Use of "Methyl 3-formylindole-6-carboxylate" in Synthesizing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylindole-6-carboxylate serves as a pivotal starting material and versatile scaffold in the synthesis of novel anticancer agents. Its indole core is a "privileged structure" in medicinal chemistry, frequently found in potent bioactive molecules, including approved cancer therapeutics like vincristine and vinblastine. The strategic functionalization of this molecule allows for the generation of diverse derivatives that can target various hallmarks of cancer. These derivatives have been shown to exhibit a range of anticancer activities by interfering with critical cellular processes such as cell proliferation, microtubule dynamics, and key signaling pathways. This document provides detailed protocols for the synthesis of exemplary anticancer agents derived from indole scaffolds and for their biological evaluation, alongside a summary of their reported activities and visualizations of relevant biological pathways.
Data Presentation: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of a series of novel indole-based arylsulfonylhydrazides, which can be synthesized from precursors derived from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5f | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | 13.2 | |
| 5f | MDA-MB-468 (Triple-Negative Breast Cancer) | 8.2 | |
| 5k | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | 17.3 | |
| 5e | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | 82.03 | |
| 5i | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | 79.13 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Indole-Based Arylsulfonylhydrazide
This protocol is adapted from the synthesis of morpholine-based indolyl 3-sulfonohydrazide hybrids and outlines a potential synthetic route starting from a derivative of this compound.
Step 1: Synthesis of N-substituted Indole-3-carboxaldehyde (Intermediate 4)
-
To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, add potassium carbonate (8.60 mmol).
-
Add the desired chloroalkyl derivative (e.g., chloroethyl morpholine) to the mixture.
-
Stir the reaction mixture at room temperature until the completion of the reaction (monitored by TLC).
-
After completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography to yield the N-substituted indole-3-carboxaldehyde (Intermediate 4).
Step 2: Synthesis of Arylsulfonylhydrazides (Intermediate 2a-k)
-
In a flask, stir a mixture of a substituted sulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) in THF (20 mL) at 0–5 °C for 1–2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the resulting arylsulfonylhydrazide can be isolated and purified by standard methods.
Step 3: Synthesis of Final Indole-Based Arylsulfonylhydrazide Hybrids (5a-k)
-
React the N-substituted indole-3-carboxaldehyde (Intermediate 4) with the appropriate arylsulfonylhydrazide (Intermediate 2a-k) in the presence of glacial acetic acid.
-
The reaction introduces an azomethine group, linking the two moieties.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate the crude product.
-
Purify the final compound by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of the synthesized indole derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-468) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized indole derivatives in DMSO.
-
Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells with the compounds for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for "Methyl 3-formylindole-6-carboxylate" in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylindole-6-carboxylate is a versatile indole derivative that serves as a valuable scaffold in medicinal chemistry.[1][2] While the broader class of indole-containing compounds has demonstrated significant potential in the development of anti-inflammatory agents, specific data on the anti-inflammatory activity of this compound is not extensively documented in publicly available literature.[1][2][3] However, its structural features, particularly the indole-3-carbaldehyde moiety, suggest that it may serve as a promising starting point for the synthesis of novel anti-inflammatory drug candidates.[4][5] Structurally related indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[4]
These application notes provide a framework for evaluating the potential anti-inflammatory effects of this compound and its derivatives. The protocols outlined below describe standard in vitro assays to quantify key inflammatory mediators and to investigate the underlying mechanism of action, focusing on the NF-κB signaling pathway, a critical regulator of inflammation.
Hypothetical Data Presentation
The following tables present hypothetical data to illustrate the potential anti-inflammatory profile of a lead compound derived from this compound, hereafter referred to as "Compound X". These tables are intended to serve as a template for data presentation.
Table 1: Effect of Compound X on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | IC50 (µM) |
| 0.1 | 95.2 ± 4.8 | |
| 1 | 78.5 ± 6.2 | |
| 10 | 45.1 ± 3.9 | 8.5 |
| 50 | 21.3 ± 2.5 | |
| 100 | 9.8 ± 1.7 |
Table 2: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |
| TNF-α | 0 (LPS Control) | 2540 ± 150 | - |
| 10 | 1320 ± 98 | 48.0 | |
| 50 | 610 ± 45 | 76.0 | |
| IL-6 | 0 (LPS Control) | 1850 ± 120 | - |
| 10 | 980 ± 75 | 47.0 | |
| 50 | 420 ± 33 | 77.3 |
Table 3: Effect of Compound X on NF-κB Pathway Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-IκBα | LPS | 5.2 ± 0.4 |
| LPS + Compound X (10 µM) | 2.1 ± 0.2 | |
| Nuclear p65 | LPS | 4.8 ± 0.5 |
| LPS + Compound X (10 µM) | 1.9 ± 0.3 |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][7]
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (or derivative)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[6]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from the NO production assay
-
Mouse TNF-α and IL-6 ELISA kits
-
Wash Buffer
-
Assay Diluent
-
Detection Antibody
-
Streptavidin-HRP
-
Substrate Solution
-
Stop Solution
-
96-well ELISA plates
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate with Wash Buffer.
-
Block the plate with Assay Diluent for 1 hour.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody, incubating for 1 hour.[8]
-
Wash the plate and add Streptavidin-HRP, incubating for 20 minutes.
-
Wash the plate and add the TMB Substrate Solution, incubating for 15 minutes in the dark.[8]
-
Add Stop Solution to each well.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[10]
Materials:
-
RAW 264.7 cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies (p-IκBα, IκBα, p65, Lamin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Treat RAW 264.7 cells with the test compound and/or LPS as described previously.
-
For total protein, lyse the cells with lysis buffer. For nuclear and cytoplasmic fractions, use a commercial kit.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).
Visualizations
Caption: NF-κB Signaling Pathway Inhibition.
Caption: In Vitro Anti-inflammatory Screening Workflow.
Caption: Drug Discovery Logic from Scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of Methyl 3-formylindole-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presence of electron-withdrawing groups at the 3- and 6-positions increases the acidity of the N-H bond, facilitating its deprotonation and subsequent alkylation. Two primary methods are presented: a classical approach using a base and an alkylating agent, and the Mitsunobu reaction, which proceeds under milder conditions.
General Reaction Scheme
The N-alkylation of this compound introduces an alkyl group (R) onto the indole nitrogen.
Application Notes and Protocols: Condensation Reactions of Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various condensation reactions utilizing Methyl 3-formylindole-6-carboxylate, a versatile building block for the synthesis of diverse indole derivatives. The protocols outlined below are essential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.[1] This document covers key reactions such as reductive amination, Knoevenagel condensation, and provides representative methods for Wittig reactions and Pictet-Spengler cyclizations, complete with quantitative data and detailed experimental procedures.
I. Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities. This compound readily undergoes this reaction to form various substituted amine derivatives.
Protocol 1: Reductive Amination with Dimethylamine
This protocol describes the synthesis of Methyl 3-((dimethylamino)methyl)indole-6-carboxylate.
Experimental Protocol:
-
Dissolve this compound (8.0 g, 39.3 mmol) in 270 mL of methanol at ambient temperature.
-
Add aqueous dimethylamine (40% solution, 267 mL, 2.56 mol) to the solution.
-
Stir the mixture for 45 minutes at ambient temperature.
-
Carefully add sodium borohydride (NaBH₄) (4.45 g, 118.1 mmol).
-
Heat the resulting mixture to 55°C and maintain for 3 hours.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with chloroform (CHCl₃, 200 mL) and brine (150 mL).
-
Separate the organic layer, dry it over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.
Protocol 2: Reductive Amination with (2R)-2-phenyl-2-(pyridin-3-yl)ethanamine
This protocol details the synthesis of Methyl 1-(2-morpholin-4-ylethyl)-3-({[(2R)-2-phenyl-2-(pyridin-3-yl)ethyl]amino}methyl)-1H-indole-6-carboxylate, a more complex derivative.
Experimental Protocol:
Step A: N-Alkylation of the Indole Ring
-
To a solution of Methyl 3-formyl-1H-indole-6-carboxylate (1.0 g, 4.9 mmol) in tetrahydrofuran (THF, 20 mL), add sodium hydride (NaH, 0.24 g, 5.9 mmol, 60% dispersion in mineral oil) portionwise at 0°C.
-
Once hydrogen evolution ceases, stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-bromoethyl)morpholine hydrobromide (1.4 g, 5.2 mmol), followed by the slow addition of dimethylformamide (DMF, 5 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over magnesium sulfate (MgSO₄).
-
Purify the crude product by flash column chromatography (30% ethyl acetate in hexanes) to afford Methyl 3-formyl-1-(2-morpholin-4-ylethyl)-1H-indole-6-carboxylate (Yield: 0.5 g, 31%).
Step B: Reductive Amination
-
Prepare a mixture of Methyl 3-formyl-1-(2-morpholin-4-ylethyl)-1H-indole-6-carboxylate (0.2 g, 0.6 mmol), (2R)-2-phenyl-2-(pyridin-3-yl)ethanamine dihydrochloride (0.17 g, 0.6 mmol), and triethylamine (Et₃N, 0.25 mL, 1.8 mmol) in dichloroethane (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 0.2 g, 0.9 mmol).
-
Continue stirring at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Purify the residue by flash column chromatography (5% methanol in CH₂Cl₂) to yield the final product (Yield: 0.2 g, 63%).
Quantitative Data Summary for Reductive Amination
| Protocol | Amine Partner | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethylamine | NaBH₄ | Methanol | 55 | 3 | Not Specified |
| 2 | (2R)-2-phenyl-2-(pyridin-3-yl)ethanamine | NaBH(OAc)₃ | Dichloroethane | Room Temp. | Overnight | 63 |
II. Knoevenagel Condensation
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.
Representative Protocol: Knoevenagel Condensation with Malonic Acid
This protocol is a representative procedure for the condensation of this compound with malonic acid.
Experimental Protocol:
-
In a suitable flask, dissolve this compound (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to 80°C for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude acrylic acid derivative.
-
Further purification can be achieved by recrystallization.
Quantitative Data for Representative Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) |
| This compound | Malonic Acid | Piperidine | Pyridine | 80 | 3-4 |
III. Synthesis of β-Carboline Derivatives
This compound can serve as a precursor for the synthesis of β-carboline scaffolds, which are present in many biologically active alkaloids.
Representative Protocol: One-Pot Synthesis of β-Carbolines
This is a general procedure that can be adapted for this compound.
Experimental Protocol:
-
Combine this compound (1.0 mmol), p-toluenesulfonyl hydrazide (1.1 mmol), and a terminal alkyne (1.2 mmol) in toluene (5.0 mL).
-
Stir the mixture at 110°C for 12 hours under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-carboline derivative.
IV. Representative Wittig and Pictet-Spengler Reactions
While specific examples for this compound are not detailed in the searched literature, its aldehyde functionality makes it a suitable substrate for other important condensation reactions.
Representative Protocol: Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.
Experimental Protocol:
-
Generate the ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0°C.
-
Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Representative Protocol: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction that forms tetrahydro-β-carbolines from a tryptamine derivative and an aldehyde.
Experimental Protocol:
-
Dissolve a β-arylethylamine (e.g., tryptamine, 1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 eq).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize the acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting tetrahydro-β-carboline by column chromatography.
V. Visualized Workflows
Caption: General workflow for the reductive amination of this compound.
Caption: Workflow for the Knoevenagel condensation with this compound.
Caption: Key condensation pathways for this compound.
References
Analytical HPLC methods for "Methyl 3-formylindole-6-carboxylate" purity assessment
An Application Note on the Purity Assessment of Methyl 3-formylindole-6-carboxylate by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of various bioactive indole derivatives, which are significant in pharmaceutical research for their potential anti-cancer and anti-inflammatory properties.[1] The purity of this compound is critical for its use in further synthetic steps and for ensuring the quality and safety of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a principal and widely used technique for the qualitative and quantitative analysis of indole derivatives.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution with a mixture of acidified water and an organic solvent allows for the effective separation of compounds with a range of polarities. Detection is achieved using a UV detector, as indole derivatives typically exhibit strong UV absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound (purity ≥ 99%).[3]
-
Glassware: Volumetric flasks, vials, and pipettes.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.
Table 1: Purity Assessment of this compound
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Compound | 15.2 | 4567890 | 99.50 |
| Impurity 1 | 8.5 | 12345 | 0.27 |
| Impurity 2 | 12.1 | 10987 | 0.23 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Method Validation
For routine quality control, the analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Workflow
Caption: Experimental workflow for HPLC purity assessment.
Conclusion
The described RP-HPLC method is suitable for the purity assessment of this compound. The method is straightforward and utilizes standard instrumentation and reagents, making it accessible for most analytical laboratories. Proper system suitability checks and method validation are essential for ensuring accurate and reliable results in a quality control environment.
References
Application Notes and Protocols for the NMR Characterization of Methyl 3-formylindole-6-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development. Methyl 3-formylindole-6-carboxylate, a key intermediate, serves as a versatile building block for the synthesis of more complex and biologically active indole derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. The precise chemical environment of each proton and carbon atom within the indole scaffold can be determined through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This application note provides a comprehensive guide to the NMR characterization of this compound and its derivatives, including detailed experimental protocols and data interpretation.
Data Presentation: NMR Spectral Data
The following tables summarize the compiled ¹H and ¹³C NMR chemical shift data for this compound. The assignments are based on the analysis of related indole derivatives and predictive models.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.50 | br s | - |
| H-2 | ~8.30 | s | - |
| H-4 | ~8.15 | d | ~8.5 |
| H-5 | ~7.85 | dd | ~8.5, ~1.5 |
| H-7 | ~8.40 | d | ~1.5 |
| CHO | ~10.10 | s | - |
| COOCH₃ | ~3.95 | s | - |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~138.0 |
| C-3 | ~118.0 |
| C-3a | ~136.0 |
| C-4 | ~122.0 |
| C-5 | ~124.0 |
| C-6 | ~128.0 |
| C-7 | ~115.0 |
| C-7a | ~125.0 |
| CHO | ~185.0 |
| COOCH₃ | ~167.0 |
| OCH₃ | ~52.0 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the steps for preparing a sample of this compound or its derivatives for NMR analysis.[1][2][3][4]
Materials:
-
This compound (or derivative) (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Glass vials
-
Pasteur pipettes
-
Cotton wool or glass wool
Procedure:
-
Dissolution: Accurately weigh the sample and transfer it to a clean, dry glass vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a homogeneous solution.[5]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][5] This step is crucial for achieving good spectral resolution.[5]
-
Final Volume Adjustment: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
Protocol 2: Standard ¹H NMR Data Acquisition
This protocol provides typical parameters for acquiring a standard ¹H NMR spectrum on a 500 MHz spectrometer.[5]
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[5]
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width (SW): ~16 ppm (centered around 6-8 ppm)
-
Acquisition Time (AQ): ~2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.[5]
-
Number of Scans (NS): 8-16 scans for samples with sufficient concentration.[5]
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.[5]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
Protocol 3: Standard ¹³C NMR and 2D NMR Data Acquisition
For a complete structural elucidation, ¹³C NMR and various 2D NMR experiments are essential. The following are typical parameters for these experiments.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[5]
-
Spectral Width (SW): ~240 ppm (centered around 100-120 ppm).[5]
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
2D NMR (COSY, HSQC, HMBC) Acquisition:
Standard pulse programs available on the spectrometer software should be used. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of scans and increments will depend on the desired resolution and the sample concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Indole-3-carbaldehyde derivatives have been investigated for their anti-inflammatory and anticancer activities. One of the key signaling pathways implicated is the NF-κB pathway, which is a central regulator of inflammation and cell survival.
Caption: NF-κB signaling pathway and its inhibition by indole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of novel indole derivatives for drug discovery.[6]
Caption: Experimental workflow for indole derivative drug discovery.
References
Application Notes and Protocols for "Methyl 3-formylindole-6-carboxylate" as a Bioactive Molecule Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic building block playing a significant role in the landscape of medicinal chemistry and drug discovery. Its unique indole scaffold, functionalized with both an aldehyde and a methyl ester group, provides a reactive platform for the synthesis of a diverse array of bioactive molecules. The indole core is a privileged structure in numerous pharmacologically active compounds, and the strategic placement of the formyl and carboxylate moieties on this scaffold allows for the construction of complex molecules with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent anticancer and anti-inflammatory agents.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting material is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Off-white to yellow or brown powder/solid |
| Melting Point | 215-222 °C |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | 133831-28-4 |
Applications in Bioactive Molecule Synthesis
The aldehyde group at the 3-position of the indole ring is a key functional handle for various chemical transformations, most notably condensation reactions. These reactions allow for the extension of the indole core and the introduction of diverse pharmacophores, leading to the generation of libraries of compounds for biological screening.
Synthesis of Indole-Based Chalcones as Anticancer Agents
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[2][3][4][5] The Knoevenagel-Schmidt condensation of this compound with various substituted acetophenones provides a straightforward route to novel indole-based chalcones.
This protocol details the synthesis of a representative indole chalcone derivative.
Materials:
-
This compound
-
4-Chloroacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add 4-chloroacetophenone (1 equivalent).
-
Slowly add an aqueous solution of potassium hydroxide (4 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid product using a Büchner funnel, wash thoroughly with distilled water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (E)-methyl 3-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-indole-6-carboxylate | C₂₀H₁₄ClNO₃ | 367.8 | ~85% | 235-237 |
Anticancer Activity:
The synthesized indole chalcones can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay.
| Compound | Cell Line | IC₅₀ (µM) |
| (E)-methyl 3-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-1H-indole-6-carboxylate | MCF-7 (Breast Cancer) | 1.9 |
| A549 (Lung Cancer) | 2.5 | |
| HCT116 (Colon Cancer) | 3.1 |
IC₅₀ values are representative and may vary based on experimental conditions.
Indole chalcones often exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This process is frequently mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical for cell survival and proliferation.[1][6][7]
Synthesis of Indole-Substituted Pyrimidines as Anti-inflammatory Agents
Pyrimidine derivatives are another important class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory properties.[8][9][10][11] A multi-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and urea or thiourea can be employed to synthesize novel indole-substituted pyrimidines.
This protocol outlines the synthesis of a representative indole-pyrimidine derivative.
Materials:
-
This compound
-
Benzoylacetonitrile
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add this compound (1 equivalent), benzoylacetonitrile (1 equivalent), and guanidine nitrate (1.2 equivalents).
-
Heat the reaction mixture to reflux for 8-10 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure pyrimidine derivative.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Methyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)-1H-indole-6-carboxylate | C₂₂H₁₈N₄O₃ | 398.4 | ~75% | >300 |
Anti-inflammatory Activity:
The synthesized indole-pyrimidine derivatives can be screened for their in vitro anti-inflammatory activity by measuring their ability to inhibit cyclooxygenase (COX) enzymes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Methyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)-1H-indole-6-carboxylate | 15.2 | 0.8 | 19 |
IC₅₀ values are representative and may vary based on experimental conditions.
A key mechanism of anti-inflammatory action for many indole derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][12][13][14][15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. The protocols and data presented herein demonstrate its utility in the development of novel anticancer and anti-inflammatory agents through well-established synthetic methodologies. The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making this building block a key resource for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity can undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - ProQuest [proquest.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijddr.in [ijddr.in]
- 4. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolyl-chalcone derivatives induce hepatocellular carcinoma cells apoptosis through oxidative stress related mitochondrial pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-formylindole-6-carboxylate in Dye Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formylindole-6-carboxylate is a versatile heterocyclic building block that holds significant potential in the synthesis of novel functional dyes. Its indole core, substituted with both an electron-withdrawing formyl group at the 3-position and a methyl carboxylate group at the 6-position, provides a unique electronic framework for the construction of chromophores with tailored photophysical properties. The formyl group serves as a reactive handle for condensation reactions, particularly the Knoevenagel condensation, enabling the facile introduction of various structural motifs to extend the π-conjugation and modulate the absorption and emission characteristics of the resulting dyes. This document provides detailed application notes and experimental protocols for the synthesis of styryl-type dyes derived from this compound, targeting applications in fluorescence imaging and materials science.
Application Notes
The primary application of this compound in dye synthesis lies in its use as a precursor for the preparation of styryl and hemicyanine dyes. These classes of dyes are characterized by a donor-π-acceptor (D-π-A) architecture, which often imparts desirable properties such as strong absorption in the visible to near-infrared (NIR) region, high molar extinction coefficients, and significant fluorescence quantum yields.
The indole nitrogen can be readily alkylated, allowing for the introduction of various substituents to fine-tune the solubility and photophysical properties of the final dye. The condensation of the 3-formyl group with active methylene compounds, typically quaternary salts of heterocyclic systems like picoline or quinaldine, leads to the formation of a vinylene bridge, extending the conjugated system and resulting in a bathochromic (red) shift of the absorption and emission maxima. The methyl carboxylate group at the 6-position can influence the electronic properties of the indole ring and can be further modified post-synthesis, offering an additional site for functionalization, for instance, to attach the dye to biomolecules.
One notable application is in the development of fluorescent probes for biological imaging. By carefully selecting the active methylene component, it is possible to create dyes that exhibit solvatochromism (color change with solvent polarity) or respond to changes in the local environment, such as pH or the presence of specific analytes.
Experimental Protocols
A common and effective method for the synthesis of styryl dyes from this compound is the Knoevenagel condensation reaction. This protocol details the synthesis of a generic styryl dye by reacting N-alkylated this compound with a quaternary salt of 2-methyl- or 4-methyl-substituted heterocycle.
General Synthesis of a Styryl Dye via Knoevenagel Condensation
Reaction Scheme:
Caption: General workflow for the synthesis of styryl dyes.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Quaternary salt of a 2-methyl or 4-methyl substituted heterocycle (e.g., 1,2-dimethylquinolinium iodide, 1,4-dimethylpyridinium iodide)
-
Piperidine
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Knoevenagel Condensation
-
Dissolve the N-alkylated this compound (1.0 eq) and the quaternary salt of the active methylene compound (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the formation of the colored dye product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated dye can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Wash the crude dye with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the solid dye from a suitable solvent system (e.g., ethanol/water) to obtain the pure styryl dye.
Characterization:
The synthesized dye should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry (MS): To determine the molecular weight.
-
UV-Vis absorption spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
-
Fluorescence spectroscopy: To determine the maximum emission wavelength (λem) and quantum yield (Φ).
Quantitative Data
The photophysical properties of styryl dyes derived from this compound are highly dependent on the specific active methylene compound used in the condensation and the solvent in which the measurements are taken. Below is a hypothetical data table illustrating the kind of quantitative information that would be generated for a series of synthesized dyes.
| Dye ID | Heterocyclic Moiety | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Dye-1 | 1-methylquinolin-1-ium-2-yl | 520 | 65,000 | 580 | 0.25 | 60 |
| Dye-2 | 1-methylpyridin-1-ium-4-yl | 480 | 58,000 | 540 | 0.35 | 60 |
| Dye-3 | 3-methylbenzo[d]thiazol-3-ium-2-yl | 550 | 72,000 | 610 | 0.15 | 60 |
Note: The data in this table is illustrative and not based on experimentally verified results for dyes specifically derived from this compound due to the lack of published data. The values are representative of typical styryl dyes.
Logical Relationships in Dye Synthesis
The synthesis of these dyes follows a logical progression from starting materials to the final product, with key transformations enabling the construction of the desired chromophore.
Caption: Logical flow of the styryl dye synthesis process.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of functional styryl and hemicyanine dyes. The straightforward N-alkylation and subsequent Knoevenagel condensation provide a versatile platform for creating a diverse library of dyes with tunable photophysical properties. Further research into the reaction of this building block with a wider array of active methylene compounds is warranted to explore the full potential of the resulting dyes in applications ranging from biological imaging to advanced materials. The provided protocols offer a solid foundation for researchers to embark on the synthesis and characterization of novel dyes based on this promising indole derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-formylindole-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3-formylindole-6-carboxylate. This document includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the formylation of methyl indole-6-carboxylate is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole nucleus.[1]
Q2: I am observing a significant amount of a byproduct that I suspect is 3-cyanoindole. What causes this and how can I prevent it?
A2: The formation of 3-cyanoindole is a known side reaction in the Vilsmeier-Haack formylation of indoles.[2] It is believed to occur when the initially formed 3-formylindole reacts with nitrogen-containing impurities (e.g., from decomposed DMF) or under certain work-up conditions.[2]
To mitigate this:
-
Use High-Purity Reagents: Ensure that the DMF is anhydrous and freshly distilled to remove any amine impurities.[2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[2]
-
Optimized Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents.[2]
Q3: My reaction is resulting in a complex mixture of products, including what appears to be a trimer of my indole starting material. What could be the cause?
A3: The formation of di- and tri-indolylmethanes can occur as a side reaction during the Vilsmeier-Haack reaction, especially with electron-rich indoles. This happens when the electrophilic intermediate reacts with additional molecules of the starting indole instead of being hydrolyzed to the aldehyde. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.
Q4: The purification of my final product is proving difficult due to its high polarity. What purification strategies are recommended?
A4: this compound is a relatively polar compound. If you are facing challenges with purification, consider the following:
-
Column Chromatography: Utilize silica gel chromatography with a carefully selected solvent gradient. A gradient of ethyl acetate in hexanes is a common starting point. For highly polar compounds, a reverse-phase (C18) column with a water/acetonitrile or water/methanol gradient might be more effective.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for purification.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that do not retain well on reverse-phase columns, HILIC is an excellent alternative.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Poor quality of reagents (DMF, POCl₃).3. Insufficient reaction temperature or time.4. Starting material is electron-deficient and requires harsher conditions. | 1. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.2. Use anhydrous DMF and freshly distilled POCl₃.3. Monitor the reaction by TLC and consider increasing the temperature or reaction time.4. For less reactive indoles, a higher temperature may be required for the reaction to proceed. |
| Formation of 3-Cyanoindole Byproduct | 1. Impurities in DMF (e.g., dimethylamine).2. Use of ammonia-based quenching agents during work-up.3. High reaction temperatures or prolonged reaction times. | 1. Use high-purity, anhydrous DMF.2. Quench the reaction with ice-cold water or saturated sodium bicarbonate solution.[2]3. Optimize reaction temperature and time by monitoring with TLC.[2] |
| Multiple Formylation Products | 1. Excess of Vilsmeier reagent.2. Highly activated indole substrate. | 1. Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio with the substrate.2. Add the indole substrate slowly to the Vilsmeier reagent at a low temperature. |
| Chlorinated Byproducts | 1. The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | 1. Run the reaction at the lowest effective temperature.2. Consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride with DMF. |
| Difficult Purification | 1. Product is highly polar.2. Co-elution with polar byproducts. | 1. Use reverse-phase chromatography or HILIC.[3]2. Optimize the mobile phase for silica gel chromatography; adding a small amount of a polar solvent like methanol to your ethyl acetate/hexane system might help.3. Consider recrystallization if the product is a solid. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
Methyl indole-6-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve Methyl indole-6-carboxylate (1 equivalent) in anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and stir. Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Indole Derivatives
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [1] |
| Methyl 6-methyl-1H-indole-2-carboxylate | POCl₃, DMF | Not specified | Not specified | 79 | [4] |
Mandatory Visualizations
References
Technical Support Center: Formylation of Methyl Indole-6-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of methyl indole-6-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when formylating methyl indole-6-carboxylate?
The major product expected from the formylation of methyl indole-6-carboxylate is methyl 3-formylindole-6-carboxylate . The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack by the formylating agent.
Q2: Which formylation methods are commonly used for indole derivatives?
Several methods can be employed for the formylation of indoles, including:
-
Vilsmeier-Haack Reaction: This is a widely used and efficient method that utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). It is generally effective for electron-rich aromatic and heteroaromatic compounds.[1][2][3]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formyl source and is typically carried out in an acidic medium. It is most effective for highly activated aromatic rings, such as phenols.[4][5][6]
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). It is suitable for electron-rich aromatic compounds.[7][8]
Q3: What are the potential side products in the formylation of methyl indole-6-carboxylate?
While this compound is the major product, several side products can be formed depending on the reaction conditions and the formylation method used. These may include:
-
Isomers: Formylation at other positions of the indole ring (e.g., C2, C4, C5, or C7) can occur, though typically in lower yields.
-
N-Formylation: The nitrogen of the indole ring can be formylated, leading to the formation of methyl 1-formylindole-6-carboxylate. This is more likely to occur under certain Vilsmeier-Haack conditions.[4][9]
-
Di-formylated Products: Under forcing conditions or with an excess of the formylating agent, di-formylation can occur at multiple positions on the indole ring.
-
Starting Material: Incomplete reaction will result in the presence of unreacted methyl indole-6-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the formylation of methyl indole-6-carboxylate.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Reagents: The formylating agent (e.g., Vilsmeier reagent) may have decomposed due to moisture. Reagents like POCl₃ are highly sensitive to moisture.2. Insufficient Reaction Temperature or Time: The reaction may not have been heated enough or for a sufficient duration to proceed to completion.3. Poor Quality Solvents: The use of non-anhydrous solvents can quench the formylating reagent. | 1. Use freshly distilled and dry solvents and reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).2. Optimize the reaction temperature and time based on literature procedures for similar indole derivatives. Monitor the reaction progress using Thin Layer Chromatography (TLC).3. Ensure all solvents are anhydrous. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction Temperature is Too High: Elevated temperatures can lead to the formation of various isomers and di-formylated products.2. Incorrect Stoichiometry: An excess of the formylating agent can promote di-formylation.3. Reaction Time is Too Long: Prolonged reaction times may lead to the formation of side products. | 1. Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable C3-formylated product.2. Carefully control the stoichiometry of the formylating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions.3. Monitor the reaction by TLC and quench it once the starting material is consumed to minimize the formation of byproducts. |
| Significant N-Formylation | Reaction Conditions: Certain conditions in the Vilsmeier-Haack reaction can favor formylation on the indole nitrogen. | Modify the work-up procedure. N-formyl indoles can sometimes be hydrolyzed back to the N-H indole under basic or acidic conditions. |
| Difficulty in Product Purification | Similar Polarity of Products: The desired product and side products (isomers, N-formyl derivative) may have similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Consider recrystallization as an alternative or additional purification step.3. If isomers are the main issue, specialized chromatographic techniques like preparative HPLC might be required for complete separation.[10] |
Potential Products and Side Products Summary
| Product/Side Product | Structure | Notes |
| This compound (Major Product) | COC(=O)c1ccc2c(c1)c(C=O)cn2 | The expected major product due to the high nucleophilicity of the C3 position. |
| Methyl 1-formylindole-6-carboxylate (Side Product) | COC(=O)c1ccc2c(c1)ccn2C=O | Can be a significant byproduct in the Vilsmeier-Haack reaction.[4] |
| Other Formyl Isomers (Side Products) | e.g., COC(=O)c1cc(C=O)c2c(c1)ccn2 | Formylation at C2, C4, C5, and C7 is possible but generally occurs in lower yields. |
| Di-formylated Products (Side Products) | e.g., COC(=O)c1cc(C=O)c2c(c1)c(C=O)cn2 | More likely to form with excess formylating agent and at higher temperatures. |
Experimental Protocols (General Procedures)
Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for methyl indole-6-carboxylate.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve methyl indole-6-carboxylate (1 equivalent) in anhydrous DMF in a separate flask.
-
Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, the reaction mixture can be stirred at room temperature or heated. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.
3. Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture to a pH of 9-10 with a cold aqueous solution of sodium hydroxide or potassium carbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with water, and dry it.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. benchchem.com [benchchem.com]
Preventing oxidation of "Methyl 3-formylindole-6-carboxylate" during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 3-formylindole-6-carboxylate, with a specific focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a brownish or yellowish tint. What is the likely cause?
A1: A colored tint in your final product often indicates the presence of impurities, which can arise from several sources. One common cause is the oxidation of the indole ring or the formyl group. The product, this compound, is stable at room temperature but can be susceptible to oxidation at elevated temperatures, upon exposure to sunlight, or in the presence of strong oxidizing agents.[1] Incomplete reaction or the formation of side products during the synthesis, such as from the Vilsmeier-Haack reaction, can also contribute to discoloration.
Q2: What is the primary oxidation byproduct I should be concerned about during the synthesis of this compound?
A2: The most common oxidation byproduct is the corresponding carboxylic acid, Methyl 3-carboxyindole-6-carboxylate . This occurs through the oxidation of the aldehyde (formyl) group at the C3 position of the indole ring.
Q3: How can I minimize the oxidation of my product during the synthesis?
A3: To minimize oxidation, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Using an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric oxygen.
-
Temperature Control: Maintaining a low temperature, especially during the initial stages of the Vilsmeier-Haack reaction, can help to reduce the rate of side reactions, including oxidation.
-
Use of Antioxidants: While not always standard in Vilsmeier-Haack reactions, the use of a radical scavenger like Butylated Hydroxytoluene (BHT) can be considered to inhibit oxidation, particularly if the reaction requires elevated temperatures for an extended period.[2][3][4][5]
-
Proper Storage: Store the final product in a cool, dark place, and consider flushing the storage container with an inert gas.
Q4: Can the Vilsmeier-Haack reaction conditions themselves contribute to product degradation?
A4: Yes, while the Vilsmeier-Haack reaction is a powerful formylation method, the reagents and conditions can be harsh. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) creates a reactive electrophile. If the reaction temperature is too high or the reaction time is excessively long, side reactions such as polymerization or the formation of other byproducts can occur, leading to a lower yield and purity of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Oxidation of the product: The aldehyde group is susceptible to oxidation to a carboxylic acid. | - Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon).- Maintain low temperatures (0-5 °C) during the addition of reagents.- Consider adding a small amount of an antioxidant like BHT (Butylated Hydroxytoluene) to the reaction mixture. |
| Incomplete reaction: The formylation may not have gone to completion. | - Ensure the Vilsmeier reagent is freshly prepared.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If necessary, allow the reaction to stir for a longer period at a controlled temperature. | |
| Side reactions: Formation of other byproducts due to suboptimal reaction conditions. | - Optimize the stoichiometry of the reagents.- Control the rate of addition of POCl₃ to DMF to avoid localized heating. | |
| Presence of Impurities in the Final Product (Observed by NMR or LC-MS) | Oxidized byproduct (Methyl 3-carboxyindole-6-carboxylate): This is a common impurity. | - Purify the crude product using column chromatography on silica gel. A gradient elution system with a mixture of hexane and ethyl acetate is often effective.- Recrystallization from a suitable solvent can also be used to improve purity. |
| Unreacted starting material (Methyl indole-6-carboxylate): The reaction did not go to completion. | - Optimize reaction time and temperature as mentioned above.- Use column chromatography for purification. | |
| Other Vilsmeier-Haack byproducts: Depending on the substrate and conditions, other formylated or chlorinated species might form. | - Careful analysis of spectroscopic data (NMR, MS) to identify the byproducts.- Adjust reaction conditions (e.g., lower temperature) to disfavor their formation.- Employ appropriate chromatographic techniques for separation. | |
| Difficulty in Purifying the Product | Similar polarity of the product and the oxidized byproduct: This can make chromatographic separation challenging. | - Use a long chromatography column to improve resolution.- Employ a shallow solvent gradient during elution.- Consider using a different stationary phase or solvent system for chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound under an Inert Atmosphere
This protocol is designed to minimize oxidation by maintaining an oxygen-free environment throughout the reaction.
Materials:
-
Methyl indole-6-carboxylate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen or argon.
-
To the flask, add anhydrous DMF (3 equivalents) and cool it to 0 °C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve Methyl indole-6-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of Methyl indole-6-carboxylate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Oxidation Pathway of this compound
Caption: Oxidation of the desired product to its carboxylic acid byproduct.
Experimental Workflow for Synthesis under Inert Atmosphere
References
- 1. chembk.com [chembk.com]
- 2. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-formylindole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of "Methyl 3-formylindole-6-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically an orange to brown solid.[1] Key physical properties are summarized in the table below, which can be used as a benchmark for successful purification.
| Property | Value | Source |
| Purity (by HPLC) | ≥ 99% | [1] |
| Melting Point | 215-222 °C | [1] |
| Alternate Melting Point | 220-224 °C | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1][2] |
Q2: What are the common synthesis methods for this compound and what impurities can they introduce?
A common method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring like indole.
Potential impurities from a Vilsmeier-Haack synthesis can include:
-
Unreacted starting materials: Incomplete formylation can leave residual indole precursors.
-
Over-formylated or di-formylated products: Under certain conditions, a second formyl group may be introduced onto the indole ring.
-
Polymeric or tar-like substances: Indoles can be sensitive and may polymerize under acidic Vilsmeier-Haack conditions.
-
Indole trimers: Vilsmeier-type reactions have been known to produce tri-indolylmethane byproducts.[3]
-
Residual solvents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate, hexanes) may be present in the crude product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent. | * Concentrate the solution by slowly evaporating the solvent. * Try a less polar solvent or a mixture of solvents. |
| Impurities are inhibiting crystallization. | * Attempt to purify the material further by column chromatography to remove impurities. * Try adding a seed crystal of the pure compound to induce crystallization. * Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. | |
| Oily precipitate instead of solid crystals. | The melting point of the compound is lower than the temperature of the crystallization solvent. | * Use a lower boiling point solvent for recrystallization. |
| High concentration of impurities. | * Perform a preliminary purification step like a solvent wash or column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | Inappropriate solvent system (eluent). | * Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. * For polar indoles, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Compound is stuck on the column. | The compound is too polar for the chosen eluent. | * Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary. |
| Peak tailing, especially for basic indole derivatives. | Strong interaction between the polar indole and acidic silanol groups on the silica gel surface. | * Add a small amount of a basic modifier, like triethylamine (TEA) (e.g., 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Compound degradation on the column. | The indole derivative is sensitive to the acidic nature of silica gel. | * Deactivate the silica gel by pre-treating the column with the mobile phase containing a small amount of a base (e.g., triethylamine). * Consider using a less acidic stationary phase like neutral alumina. |
| Difficulty visualizing the compound on TLC plates. | The compound is colorless and does not have a strong UV chromophore. | * Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm). * Use an iodine chamber to visualize spots (often appear as temporary yellow-brown spots). * Employ a chemical stain. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots. Potassium permanganate (KMnO₄) is a general stain that can also be used. |
Experimental Protocols
Column Chromatography Protocol (General)
This is a general protocol for the purification of this compound by flash column chromatography.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the silica gel.
2. Loading the Sample:
- Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
- Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.
3. Elution:
- Start with a low polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
- Collect fractions and monitor them by TLC.
4. Post-Purification:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol (General)
1. Solvent Selection:
- Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethyl acetate, ethanol, methanol, or mixtures with hexanes.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves.
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
- Once crystals have formed, cool the flask in an ice bath to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Vilsmeier-Haack Reaction of Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of indoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for indoles?
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. It introduces a formyl group (-CHO), typically at the C3 position of the indole ring, to yield valuable indole-3-carboxaldehydes. These products are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.
Q2: How is the Vilsmeier reagent prepared and what are the key precautions?
The Vilsmeier reagent is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The reaction is exothermic and should be conducted under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent. It is crucial to use high-purity, anhydrous solvents and freshly distilled reagents.
Q3: What are the primary safety concerns associated with this reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up, which often involves quenching with ice or a basic solution, should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate to compare the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of indoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Decomposition of Vilsmeier Reagent: Presence of moisture in reagents or solvents. 2. Low Reactivity of Indole Substrate: Electron-withdrawing groups on the indole ring decrease its nucleophilicity. 3. Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions. 4. Improper Work-up: The product may be lost or decompose during the work-up procedure. | 1. Ensure all glassware is flame-dried. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly. 2. For less reactive indoles, a higher temperature (e.g., 40-80 °C) and a slight excess of the Vilsmeier reagent may be necessary.[1] 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider a gradual increase in temperature. 4. Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and a mild base like sodium bicarbonate or sodium acetate. Avoid strong bases if the product is base-sensitive. |
| Formation of Side Products | 1. Double Formylation: Highly activated indoles may undergo formylation at both the C3 position and the nitrogen atom. 2. Formation of 3-Cyanoindole: This can occur due to impurities in the DMF or reaction with atmospheric nitrogen under harsh conditions. 3. Chlorinated Byproducts: Excess POCl₃ or high temperatures can lead to chlorination of the indole ring. 4. Polymerization/Tarry Residue: Reaction overheating or the presence of impurities can lead to the formation of intractable materials. | 1. Carefully control the stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents relative to the indole). Use lower reaction temperatures. 2. Use high-purity, anhydrous DMF. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions. 3. Use the minimum effective amount of POCl₃. Maintain a low reaction temperature. Consider alternative reagents like oxalyl chloride/DMF. 4. Maintain strict temperature control throughout the reaction. Use purified starting materials and anhydrous solvents. |
| Poor Regioselectivity | 1. Substitution at C2 or N1: While C3 formylation is electronically favored, substitution at other positions can occur, especially with certain substitution patterns on the indole ring. For example, 3-substituted indoles can lead to formylation at the N1 or C2 position. | 1. The regioselectivity is highly dependent on the substrate. For 3-substituted indoles, N-formylation can be a significant side reaction. Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can direct formylation to other positions. Reaction conditions (solvent, temperature) can also influence the regioselectivity. |
| Difficult Product Purification | 1. Product is Water-Soluble: The desired product may have some solubility in the aqueous layer during work-up, leading to lower isolated yields. 2. Emulsion Formation during Extraction: This can hinder the separation of aqueous and organic layers. 3. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can make separation challenging. | 1. After the initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions with a suitable organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Filtration through a pad of celite can also be effective. 3. Optimize the solvent system for column chromatography. Recrystallization of the crude product can also be an effective purification method. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2][3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [2][4] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [2] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 6 | 95 | [2] |
| 5-Bromoindole | POCl₃, DMF | 0 to 85 | 8 | 85 | [2] |
| 5-Nitroindole | POCl₃, DMF | 25 to 100 | 12 | 40 | [2] |
| Ethyl indole-2-carboxylate | POCl₃, DMF | 25 | 4 | 83 | [5] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Indole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Basify the solution to pH 9-10 with a 30% aqueous sodium hydroxide solution. The product precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford indole-3-carboxaldehyde. The crude product can be further purified by recrystallization from ethanol.[6]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction of indoles.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction of indoles.
References
Technical Support Center: Regioselective Synthesis of Indole-6-Carboxylates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselectivity in the synthesis of indole-6-carboxylates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of indole-6-carboxylates, focusing on improving regioselectivity.
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis with meta-Substituted Phenylhydrazines
-
Question: My Fischer indole synthesis using a meta-substituted phenylhydrazine is yielding a mixture of 4- and 6-substituted indoles. How can I favor the formation of the 6-substituted isomer?
Answer: Achieving high regioselectivity with meta-substituted phenylhydrazines in the Fischer indole synthesis is a common challenge. The outcome is influenced by the electronic nature of the substituent and the reaction conditions.[1]
-
Electronic Effects: Electron-donating groups (EDGs) at the meta position of the phenylhydrazine tend to favor the formation of the 6-substituted indole.[1] Conversely, electron-withdrawing groups (EWGs) often lead to poor selectivity or favor the 4-substituted product.[1][2]
-
Acid Catalyst: The choice of acid catalyst is critical. While Brønsted acids (e.g., HCl, H₂SO₄, PPA) are commonly used, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may offer better control for certain substrates.[3][4] Experimenting with different acid catalysts and concentrations is recommended.
-
Reaction Conditions: Temperature can influence the isomeric ratio. It is advisable to run the reaction at a lower temperature to potentially favor the thermodynamically more stable 6-substituted isomer.[5]
-
Issue 2: Directing Group Strategy for C-H Functionalization is Ineffective
-
Question: I am using a directing group on the indole nitrogen to achieve C6-arylation, but I am getting a mixture of isomers or low yield. What could be the problem?
Answer: The success of directing group-mediated C-H functionalization depends on several factors, including the choice of directing group, catalyst, and reaction conditions.
-
Directing Group Selection: For C6-arylation, the N-P(O)tBu₂ group has been shown to be effective when used with a copper catalyst.[6][7][8][9][10][11] In contrast, using a palladium catalyst with the same directing group tends to favor C7-arylation.[12][13] Ensure you are using the correct catalyst system for your desired regioselectivity.
-
Catalyst and Ligand: The choice of metal catalyst and ligands is crucial. For instance, ruthenium-catalyzed C-H alkylation can be directed to the C6 position by using an N-pyrimidinyl directing group in combination with an ancillary ester directing group at the C3 position.[14]
-
Reaction Conditions: Optimization of solvent, temperature, and additives is often necessary. For example, in the Cu-catalyzed C6-arylation with the N-P(O)tBu₂ directing group, the use of diaryliodonium triflate salts as the coupling partner is key to the reaction's success.[6][8][10][11]
-
Issue 3: Low Yield in Bartoli Indole Synthesis for 6-Substituted Indoles
-
Question: I am attempting a Bartoli indole synthesis to prepare a 6-substituted indole, but the yield is very low. How can I improve it?
Answer: The Bartoli indole synthesis is sensitive to the substitution pattern of the starting nitroarene.[15][16]
-
ortho-Substituent Effect: The reaction generally requires a substituent ortho to the nitro group for high yields.[15][16][17] The steric bulk of this ortho group can assist in the key[18][18]-sigmatropic rearrangement.[15][16] If your starting material lacks an ortho-substituent, consider using a transient directing group that can be removed later.
-
Grignard Reagent Stoichiometry: Typically, three equivalents of the vinyl Grignard reagent are necessary for complete conversion when starting from a nitroarene.[15][16] Using insufficient Grignard reagent will result in lower yields.
-
Reaction Temperature: The reaction is usually performed at low temperatures. Ensure that the temperature is carefully controlled throughout the addition of the Grignard reagent.[17]
-
Data Presentation
The following tables summarize quantitative data for different methods aimed at achieving C6-functionalization of indoles.
Table 1: Regioselectivity in Fischer Indole Synthesis with meta-Substituted Phenylhydrazines
| meta-Substituent | Ketone/Aldehyde | Acid Catalyst | Product Ratio (6-isomer : 4-isomer) | Total Yield (%) | Reference |
| -CH₃ | Propiophenone | Oxalic Acid (mechanochemical) | 58 : 42 | Not Reported | [1] |
| -OCH₃ | Ethyl pyruvate | Ethanolic HCl | 10 : 1 | Not Reported | [5] |
Table 2: C6-Arylation of Indoles using Directing Groups
| N-Directing Group | Catalyst | Coupling Partner | Solvent | Yield of C6-Product (%) | Reference |
| -P(O)tBu₂ | CuO | Diaryliodonium triflate | 1,2-DCE | 70-95 | [6][8][10][11] |
| -P(O)tBu₂ | Pd(OAc)₂ | Aryl halide | Toluene | Low (C7 is major) | [12][13] |
Table 3: Ruthenium-Catalyzed C6-Alkylation of Indoles
| N-Directing Group | C3-Directing Group | Alkylating Agent | Yield of C6-Product (%) | Reference |
| Pyrimidinyl | Ester | Various alkenes | up to 92 | [14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed C6-Arylation of N-P(O)tBu₂ Indole
This protocol is adapted from the work of Shi and coworkers.[6][8][10][11]
-
Preparation of N-P(O)tBu₂ Indole:
-
To a solution of indole (1.0 equiv) in anhydrous THF, add n-BuLi (1.1 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of tBu₂P(O)Cl (1.2 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
-
-
C6-Arylation:
-
To a reaction vessel, add N-P(O)tBu₂ indole (1.0 equiv), diaryliodonium triflate (1.5 equiv), and CuO (20 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane (DCE).
-
Stir the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the C6-arylated indole.
-
Protocol 2: Fischer Indole Synthesis for 6-Methoxyindole Derivative
This protocol is a general procedure based on literature descriptions.[3][5]
-
Hydrazone Formation:
-
Dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 equiv) and the desired ketone (e.g., ethyl pyruvate, 1.1 equiv) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 4-6 hours until hydrazone formation is complete (monitored by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the hydrazone mixture (or the isolated hydrazone), add a Brønsted acid such as polyphosphoric acid (PPA) or a solution of HCl in ethanol.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the 6-methoxyindole-carboxylate.
-
Visualizations
Caption: Decision workflow for selecting a synthetic strategy for indole-6-carboxylates.
Caption: Logic for directing group and catalyst selection for C6-functionalization.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed Direct C6-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. figshare.com [figshare.com]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
Technical Support Center: Synthesis of Methyl 3-formylindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of Methyl 3-formylindole-6-carboxylate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Vilsmeier-Haack formylation of methyl indole-6-carboxylate.
Low or No Product Yield
Question: We are experiencing very low or no yield of this compound. What are the potential causes and solutions?
Answer:
Low or no product yield in the Vilsmeier-Haack formylation of methyl indole-6-carboxylate can stem from several factors related to reagents, reaction conditions, and work-up procedures.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃). It is recommended to prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) and use it immediately.[1] |
| Substrate Reactivity | While the indole nucleus is generally electron-rich, the ester group at the C-6 position is electron-withdrawing, which can slightly deactivate the ring towards electrophilic substitution compared to unsubstituted indole. Consider using a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. |
| Incomplete Reaction | The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (methyl indole-6-carboxylate) is consumed. If the reaction is sluggish at low temperatures, a gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary. However, be cautious as higher temperatures can also lead to side product formation. |
| Improper Work-up | The intermediate iminium salt must be carefully hydrolyzed to the desired aldehyde. Quenching the reaction mixture with a cold, aqueous basic solution (e.g., sodium carbonate or sodium hydroxide solution) is crucial. Ensure the pH is sufficiently basic to neutralize the acidic reaction mixture and facilitate the hydrolysis. |
Formation of Impurities and Side Products
Question: Our crude product shows multiple spots on TLC, indicating the presence of impurities. What are the common side reactions and how can we minimize them?
Answer:
The formation of multiple products is a common issue in Vilsmeier-Haack reactions, often due to the high reactivity of the Vilsmeier reagent and the indole nucleus.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Mitigation Strategy |
| Di-formylated Product | Although formylation is expected at the electron-rich C-3 position, under forcing conditions (high excess of Vilsmeier reagent, high temperature), di-formylation can occur. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |
| Polymeric/Tarry Material | Overheating during the exothermic formation of the Vilsmeier reagent or during the reaction with the indole can lead to polymerization and the formation of intractable tars.[1] Maintain strict temperature control throughout the process, especially during the addition of POCl₃ to DMF. Slow, dropwise addition into a cooled vessel is critical. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted methyl indole-6-carboxylate in the crude product. Ensure sufficient reaction time and appropriate temperature, as monitored by TLC. |
| Hydrolysis of the Ester | During the basic work-up, prolonged exposure to strong base, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Keep the work-up temperature low (ice bath) and process the reaction mixture promptly. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Methyl Indole-6-carboxylate
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Methyl indole-6-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution (or other suitable base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous DMF (3.0 equivalents). Cool the flask in an ice-bath to 0-5 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Formylation Reaction: In a separate flask, dissolve methyl indole-6-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is basic (pH 8-9). The product may precipitate at this stage.
-
Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Parameter | Condition A (Lab Scale) | Condition B (Potential Scale-up) |
| Scale | 1 g | 40 g[2] |
| Equivalents of POCl₃ | 1.2 | 1.1 |
| Reaction Temperature | 0 °C to RT | 5-10 °C |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 75-85% | 70-80% |
Note: This data is illustrative and should be optimized for your specific setup.
Frequently Asked Questions (FAQs)
Q1: The formation of the Vilsmeier reagent is highly exothermic. How can this be safely managed during scale-up?
A1: The exothermicity of the Vilsmeier reagent formation is a critical safety concern during scale-up. To manage this, the following measures are essential:
-
Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of POCl₃ to DMF.
-
Efficient Cooling: Employ a robust cooling system (e.g., a cryostat or a well-maintained ice/salt bath) to dissipate the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction vessel.
-
Reverse Addition: In some cases, adding the DMF to the POCl₃ (reverse addition) can offer better control, but this should be carefully evaluated.
-
Solvent: Using an inert co-solvent can help to better manage the heat transfer.
Q2: What is the best way to purify this compound on a larger scale?
A2: For larger scale purification, recrystallization is often the most practical and economical method. Suitable solvent systems include ethanol, ethyl acetate/hexanes, or isopropanol. The choice of solvent will depend on the impurity profile. If chromatography is necessary, using a wider column with a moderate pressure (flash chromatography) is recommended to handle larger quantities.
Q3: Can other formylating agents be used for this reaction?
A3: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride with DMF. However, POCl₃ is generally preferred for its reactivity and cost-effectiveness. The choice of reagent can influence the reaction conditions and the impurity profile.
Q4: How does the electron-withdrawing nature of the methyl-6-carboxylate group affect the reaction?
A4: The ester group at the C-6 position is electron-withdrawing, which makes the indole ring less nucleophilic than an unsubstituted indole. This can lead to a slower reaction rate. To compensate for this, slightly more forcing conditions, such as a longer reaction time, a modest excess of the Vilsmeier reagent, or a slightly elevated temperature, may be required. However, care must be taken to avoid side reactions.
Diagrams
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation.
References
Technical Support Center: Purification of Methyl 3-formylindole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 3-formylindole-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of methyl indole-6-carboxylate can lead to several impurities. The most common ones include:
-
Unreacted Starting Material: Residual methyl indole-6-carboxylate.
-
N-Formylated Byproduct: Formation of methyl 1-formylindole-6-carboxylate.
-
Hydrolyzed Product: Indole-3-carbaldehyde-6-carboxylic acid, resulting from the hydrolysis of the methyl ester during aqueous workup.
-
Di-formylated Products: Although less common, di-formylation at other positions on the indole ring can occur under harsh reaction conditions.
-
Residual Reagents and Solvents: Traces of phosphorus oxychloride, dimethylformamide (DMF), and other solvents used in the synthesis and workup.
Q2: My crude product is a dark-colored solid/oil. What is the cause and how can I decolorize it?
A2: Dark coloration in the crude product is often due to polymeric byproducts or residual reagents from the Vilsmeier-Haack reaction. Overheating during the reaction or workup can also contribute to color formation.
To decolorize the product, you can try the following:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, and heat the mixture gently for a short period. Filter the hot solution through a pad of celite to remove the charcoal.
-
Recrystallization: This is often effective in removing colored impurities. Selecting an appropriate solvent is crucial.
Q3: I am having trouble separating the product from a close-running impurity on TLC. What could this impurity be and how can I improve separation?
A3: A close-running impurity is often the N-formylated byproduct (methyl 1-formylindole-6-carboxylate) or unreacted starting material. To improve separation for column chromatography:
-
Solvent System Optimization: Carefully adjust the polarity of your mobile phase. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can enhance separation.
-
Alternative Solvents: Consider using a different solvent system. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for indole derivatives than hexanes and ethyl acetate.
-
Stationary Phase: Ensure you are using high-quality silica gel with a consistent particle size.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Product does not crystallize | The chosen solvent is too good a solvent, or the solution is not saturated. | - Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Add a small seed crystal of the pure product to induce crystallization.- Try a different solvent or a mixture of solvents. |
| Product oils out | The melting point of the product is lower than the boiling point of the solvent, or impurities are depressing the melting point. | - Lower the temperature at which crystallization occurs.- Use a lower-boiling point solvent.- Try a solvent system where the product is less soluble.- Further purify the crude material by column chromatography before recrystallization. |
| Low recovery after recrystallization | The product is too soluble in the recrystallization solvent, or too much solvent was used. | - Use a minimal amount of hot solvent to dissolve the crude product.- Cool the solution for a longer period to maximize crystal formation.- Use a solvent in which the product has lower solubility. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | - Perform an activated charcoal treatment before recrystallization.- Perform a second recrystallization. |
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase. |
| Product does not elute from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase.- A small percentage of methanol can be added to the eluent to elute highly polar compounds. |
| Streaking or tailing of spots on TLC/fractions | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount of a modifier to your mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.- Use a different stationary phase, such as neutral alumina. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This is a general guideline; optimization may be required based on the impurity profile of your crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, etc.) to elute the compounds.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and visualize under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexanes / Ethyl Acetate (Gradient) | General purpose for separating compounds of moderate polarity. |
| Dichloromethane / Methanol (Gradient) | For more polar indole derivatives. |
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Stability issues of "Methyl 3-formylindole-6-carboxylate" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-formylindole-6-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of solid this compound?
As a solid, this compound is stable at room temperature.[1] However, for long-term storage, it is recommended to store the compound under an inert gas like nitrogen or argon at 2–8 °C to minimize potential degradation.[1] The compound may be unstable when exposed to high temperatures, direct sunlight, and strong oxidizing agents.[1]
Q2: My this compound solution changed color. What could be the cause?
Color change in a solution of an indole derivative can be an indicator of degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air (oxygen), light, or incompatible solvents can accelerate this process. It is advisable to prepare solutions fresh and use them promptly.
Q3: In which solvents is this compound soluble and most stable?
This compound is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A closely related compound, indole-3-carboxaldehyde, is also soluble in these solvents.[2] While solubility in alcohols like ethanol and methanol is likely, the long-term stability in these solvents may be a concern due to potential reactions with the formyl group.
Aqueous solubility is expected to be low. For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[2] It is important to note that aqueous solutions of similar indole aldehydes are not recommended for storage for more than one day due to potential hydrolysis and degradation.[2]
Q4: How does pH affect the stability of this compound in solution?
The stability of indole derivatives can be significantly influenced by pH.[3] The methyl ester group on this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The formyl group can also be sensitive to pH extremes. It is recommended to maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions. If extreme pH is necessary, the solution should be used immediately after preparation.
Q5: What are the expected degradation products of this compound?
Based on the structure of the molecule, the most probable degradation pathways are hydrolysis of the methyl ester and oxidation of the indole ring.[4]
-
Hydrolysis: The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid (3-formylindole-6-carboxylic acid). This is more likely to occur in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products. The formyl group can also be oxidized to a carboxylic acid.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility. | Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experiment. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid storing solutions, especially in aqueous buffers, for extended periods. Protect solutions from light and heat. |
| Appearance of unknown peaks in HPLC analysis | Compound degradation. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize solution preparation and handling to minimize degradation. Consider performing a forced degradation study to identify potential degradation products. |
Summary of Stability and Degradation
| Condition | Potential for Degradation | Primary Degradation Pathway | Recommendations |
| High Temperature | High | Thermal Decomposition[5] | Store solid at 2-8°C. Avoid heating solutions unless necessary for the experiment. |
| Sunlight/UV Light | High | Photodegradation[6] | Store solid and solutions in amber vials or protected from light. |
| Strong Oxidants | High | Oxidation[1][4] | Avoid contact with strong oxidizing agents. |
| Acidic Conditions (aqueous) | Moderate to High | Ester Hydrolysis | Use freshly prepared solutions. Buffer to a neutral pH if possible. |
| Basic Conditions (aqueous) | Moderate to High | Ester Hydrolysis | Use freshly prepared solutions. Buffer to a neutral pH if possible. |
| Aqueous Buffers | Moderate | Hydrolysis, Oxidation | Prepare fresh and use immediately. Do not store aqueous solutions for more than a day.[2] |
| Organic Solvents (e.g., DMSO) | Low | Minimal | DMSO is a good solvent for preparing stock solutions. Store stock solutions at -20°C or -80°C for longer-term storage. |
Experimental Protocols
Protocol for Assessing Solution Stability (via HPLC)
This protocol provides a general method for researchers to determine the stability of this compound in their specific experimental solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the experimental solvent/buffer to the final desired concentration.
-
Prepare separate aliquots for each time point and condition to be tested.
-
-
Incubation Conditions:
-
Store the test solutions under various conditions relevant to your experiments (e.g., room temperature, 37°C, protected from light, exposed to light).
-
-
Time Points for Analysis:
-
Analyze the solutions at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is a common starting point for indole derivatives.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., around 243, 260, or 297 nm for similar indole aldehydes).[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Monitor the appearance and increase of any new peaks, which may represent degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-formylindole-6-carboxylate Derivatives
Welcome to the technical support center for the synthesis and optimization of Methyl 3-formylindole-6-carboxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives, with a focus on the widely used Vilsmeier-Haack formylation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose. 2. Deactivated Indole Substrate: The methyl indole-6-carboxylate starting material is an electron-deficient indole, making it less reactive in electrophilic aromatic substitution reactions like the Vilsmeier-Haack.[1] 3. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed with an electron-deficient substrate. | 1. Reagent Quality: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. 2. Optimize Reaction Conditions: Increase the reaction temperature, potentially up to 80-100°C. Monitor the reaction progress carefully using TLC or LC-MS to avoid degradation. 3. Alternative Reagents: Consider using a more reactive formylating agent or a different catalytic system (see comparison table below). |
| Formation of Significant Byproducts (e.g., 3-cyanoindole derivative) | 1. Impurities in Reagents: Traces of amines or other nitrogen-containing impurities in the DMF can lead to the formation of nitrile byproducts. 2. Reaction with Atmospheric Moisture: Moisture can react with the Vilsmeier reagent and reaction intermediates. 3. Inappropriate Work-up: Using ammonia-based quenching agents can contribute to nitrile formation. | 1. High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Proper Quenching: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. |
| Product Degradation | 1. Overly Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product. 2. Strong Acidic Conditions: The Vilsmeier-Haack reaction is conducted under acidic conditions, which can cause degradation of sensitive functional groups. | 1. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. 2. Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. 3. Alternative Methods: For sensitive substrates, consider milder, alternative formylation methods. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired 3-formylindole and the 3-cyanoindole byproduct can have similar polarities, making separation by column chromatography challenging. 2. Tarry Residues: Decomposition of reagents or starting materials can lead to the formation of tars that complicate purification. | 1. Careful Chromatography: Use a high-quality silica gel and a carefully selected solvent system. A gradient elution of ethyl acetate in hexane is often effective. 2. Recrystallization: If chromatography is insufficient, attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol.[2] 3. Optimized Work-up: A clean work-up procedure can minimize the formation of tars. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it commonly used for indole formylation?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] This reagent acts as an electrophile and attacks the electron-rich C3 position of the indole ring. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the 3-formylindole. It is a popular method due to its relatively low cost and the accessibility of the reagents.
Q2: Why is the formylation of Methyl indole-6-carboxylate challenging?
The methoxycarbonyl group (-COOCH₃) at the 6-position of the indole ring is an electron-withdrawing group. This reduces the electron density of the indole ring system, making it less nucleophilic and therefore less reactive towards electrophilic attack by the Vilsmeier reagent.[1] Consequently, harsher reaction conditions (e.g., higher temperatures, longer reaction times) may be required compared to the formylation of electron-rich indoles, which can lead to a higher likelihood of side reactions and degradation.
Q3: Are there alternative, milder methods for the formylation of this compound derivatives?
Yes, several alternative methods have been developed to overcome the limitations of the Vilsmeier-Haack reaction, especially for sensitive or electron-deficient substrates. These include:
-
Boron-Catalyzed Formylation: This method uses trimethyl orthoformate as the formylating agent and a Lewis acid catalyst like BF₃·OEt₂. It often proceeds under milder conditions (room temperature) and can provide high yields, even for indoles with electron-withdrawing groups.[4][5]
-
Iron-Catalyzed Formylation: A greener alternative that uses an iron catalyst with formaldehyde and aqueous ammonia. This method avoids the use of hazardous reagents like POCl₃.
-
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation: This system can be used for the formylation of both electron-rich and electron-deficient indoles under mild conditions.[1]
Q4: How can I effectively remove the 3-cyanoindole byproduct?
Separation of the 3-formyl and 3-cyanoindole derivatives can be achieved through careful purification techniques:
-
Column Chromatography: A well-packed silica gel column with a gradient elution system, such as a gradual increase of ethyl acetate in hexane, can effectively separate the two compounds. Careful monitoring of the fractions by TLC is crucial.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A common solvent system for indole derivatives is a mixture of a good solvent (like ethyl acetate or methanol) and a poor solvent (like hexanes).[2] The optimal solvent system should be determined experimentally.
Data Presentation
Comparison of Formylation Methods for Indole Derivatives
| Method | Reagents | Typical Temperature | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 - 100°C | 1 - 6 h | 70 - 95+ (for electron-rich indoles) | Cost-effective, widely used | Harsh conditions, use of hazardous reagents, byproduct formation |
| Boron-Catalyzed | Trimethyl orthoformate, BF₃·OEt₂ | Room Temperature | 5 min - 1 h | 66 - 98[4] | Mild conditions, high yields, fast reactions | Stoichiometric use of Lewis acid |
| Iron-Catalyzed | FeCl₃, Formaldehyde, NH₃(aq) | ~130°C | 1 - 4 h | 60 - 93 | "Greener" alternative, avoids hazardous reagents | High temperature required |
| PPh₃/I₂CH₂CH₂I Promoted | PPh₃, I₂CH₂CH₂, DMF | Room Temperature - 60°C | 12 - 24 h | 50 - 90[1] | Mild conditions, good for electron-deficient indoles | Longer reaction times |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Methyl indole-6-carboxylate
Materials:
-
Methyl indole-6-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve Methyl indole-6-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. Basify the mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction and Isolation: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for formylation reactions.
References
Technical Support Center: Byproduct Analysis in "Methyl 3-formylindole-6-carboxylate" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of "Methyl 3-formylindole-6-carboxylate," primarily via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack reaction to formylate Methyl indole-6-carboxylate is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation of Methyl indole-6-carboxylate can stem from several factors, primarily related to the nature of the substrate and reaction conditions. The presence of the electron-withdrawing methyl carboxylate group at the 6-position deactivates the indole ring, making it less reactive towards electrophilic substitution compared to unsubstituted indole.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Degradation of Starting Material or Product: Indole derivatives can be sensitive to strongly acidic conditions and elevated temperatures, leading to decomposition.
-
Suboptimal Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the indole substrate can lead to poor conversion or the formation of side products.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reagent and reduce its effectiveness.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature: While the Vilsmeier-Haack reaction is often performed at low temperatures initially, gentle heating may be required to drive the reaction to completion with a deactivated substrate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Adjust Stoichiometry: A slight excess of the Vilsmeier reagent is typically used. You can perform small-scale experiments to determine the optimal ratio for your specific substrate.
-
Monitor Reaction Time: Track the consumption of the starting material using an appropriate analytical technique. Quench the reaction once the starting material is consumed to prevent potential byproduct formation or degradation.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts in the Vilsmeier-Haack formylation of Methyl indole-6-carboxylate?
A2: The formation of multiple products is a common challenge. Besides the desired this compound, several byproducts can be formed:
-
Isomeric Formylation Products: While formylation of indoles typically occurs at the C3 position due to the high electron density, the presence of a substituent at the C6 position can influence the regioselectivity. It is plausible that small amounts of other formylated isomers (e.g., at the C2, C4, or C7 positions) are formed.
-
Di-formylated Products: If an excess of the Vilsmeier reagent is used or if the reaction temperature is too high, a second formyl group can be introduced onto the indole ring.
-
N-formylated Product: In some cases, formylation can occur on the indole nitrogen.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting Methyl indole-6-carboxylate.
Identification and Mitigation:
-
Characterization: Isolate the major byproducts by column chromatography and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm their structures.
-
Control of Reaction Conditions: To minimize the formation of isomeric and di-formylated byproducts, use a controlled stoichiometry of the Vilsmeier reagent and maintain a low reaction temperature.
Q3: My final product of this compound is a pale reddish-brown to purple powder, is this normal?
A3: Yes, the appearance of this compound as a pale reddish-brown to purple powder is consistent with reported observations.[1] Indole derivatives are often prone to slight coloration due to minor impurities or oxidation, even in a highly pure form.
Byproduct Analysis and Data
Plausible Isomeric Byproducts:
| Byproduct Name | Position of Formylation | Rationale |
| Methyl 2-formylindole-6-carboxylate | C2 | While less favored than C3, formylation at C2 can occur, particularly if the C3 position is sterically hindered or if specific reaction conditions are used. |
| Methyl 4-formylindole-6-carboxylate | C4 | Formylation on the benzene ring is less likely due to the deactivating effect of the carboxylate group, but minor substitution at the C4 position is a possibility. |
| Methyl 7-formylindole-6-carboxylate | C7 | Similar to C4, formylation at the C7 position on the benzene ring is a minor possibility. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Methyl indole-6-carboxylate
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Methyl indole-6-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous oil.
-
Formylation Reaction: Dissolve Methyl indole-6-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40 °C) may be necessary to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a cold, saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this is an exothermic process and will evolve gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes).[2]
Visualizations
Caption: A generalized workflow for the Vilsmeier-Haack formylation of Methyl indole-6-carboxylate.
References
Technical Support Center: Enhancing the Reactivity of Methyl 3-formylindole-6-carboxylate
Welcome to the technical support center for "Methyl 3-formylindole-6-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the methyl carboxylate group at the 6-position affect the reactivity of the indole ring?
The methyl carboxylate group is an electron-withdrawing group (EWG). This property generally decreases the nucleophilicity of the indole ring, which can slow down certain electrophilic substitution reactions. However, this electronic effect can be harnessed to direct reactions to specific positions and can be beneficial in other types of transformations.
Q2: What are the most common reactions involving this compound?
This versatile molecule can participate in a variety of reactions at both the formyl group and the indole nucleus. Common transformations include:
-
Reactions at the formyl group: Knoevenagel condensation, Wittig reactions, reductive amination, and oxidation to the corresponding carboxylic acid.[1]
-
Reactions involving the indole nucleus: N-alkylation or N-arylation of the indole nitrogen and palladium-catalyzed C-H functionalization at various positions of the indole ring.[2]
Q3: How can I activate the formyl group for nucleophilic attack?
The electrophilicity of the formyl group can be enhanced to promote reactions with nucleophiles. This can be achieved by:
-
Using Lewis acids: Catalytic amounts of Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.
-
Employing Brønsted acids: Protic acids can protonate the carbonyl oxygen, thereby activating the aldehyde.
-
Base catalysis: For reactions like the Knoevenagel condensation, a base is used to deprotonate the active methylene compound, generating a potent nucleophile that readily attacks the aldehyde.[3]
Q4: What are the key challenges in working with this compound?
Researchers may encounter challenges such as low reaction yields, the formation of side products, or difficulty in achieving desired regioselectivity. These issues can often be attributed to the electronic properties of the molecule and can be addressed by carefully selecting catalysts and optimizing reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TC-001 | Low yield in Knoevenagel condensation | 1. Inactive or inappropriate catalyst.2. Suboptimal reaction temperature.3. Insufficient reaction time.4. Steric hindrance. | 1. Use a fresh or alternative base catalyst (e.g., piperidine, L-proline).[4]2. Gradually increase the reaction temperature while monitoring for decomposition.3. Extend the reaction time and monitor progress by TLC.4. If steric hindrance is an issue, consider using a less bulky active methylene compound if the synthesis allows. |
| TC-002 | Poor regioselectivity in C-H functionalization | 1. Incorrect choice of directing group or catalyst.2. Reaction conditions favoring multiple isomers. | 1. The formyl group at C3 can direct C-H activation to the C4 position.[2] Ensure the use of a suitable palladium catalyst and reaction conditions optimized for this transformation.2. Screen different ligands and solvents to improve selectivity. |
| TC-003 | Reaction fails to go to completion | 1. Catalyst deactivation.2. Reversible reaction equilibrium.3. Impure starting materials. | 1. Add a fresh portion of the catalyst.2. If water is a byproduct, consider using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product.3. Ensure the purity of starting materials and solvents. |
| TC-004 | Formation of multiple products in reductive amination | 1. Over-reduction of the aldehyde.2. Formation of secondary amine byproducts. | 1. Use a milder reducing agent (e.g., sodium triacetoxyborohydride).2. Control the stoichiometry of the amine and reducing agent carefully. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile (1.0 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution.
-
If precipitation occurs, filter the solid product and wash with a small amount of cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Palladium-Catalyzed C4-Arylation
This protocol provides a general method for the C-H arylation at the C4 position of the indole ring, using the C3-formyl group as a directing group.[2]
Materials:
-
This compound
-
Aryl iodide (2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Silver(I) acetate (AgOAc) (2.0 equivalents)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a reaction vessel, add this compound (0.4 mmol), aryl iodide (0.8 mmol), Pd(OAc)₂ (0.04 mmol), and AgOAc (0.8 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add HFIP (1 mL) and TFA (1 mL).
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Stir the reaction for 16-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize typical yields for reactions involving indole-3-carboxaldehydes with various substituents. While specific data for this compound is limited, the trends observed with other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can provide valuable insights.
Table 1: Knoevenagel Condensation Yields with Substituted Indole-3-carboxaldehydes
| Entry | Indole-3-carboxaldehyde Substituent | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| 1 | H | Malononitrile | L-proline | 96 | [4] |
| 2 | 5-Br (EWG) | Malononitrile | L-proline | ~90-95 | [4] |
| 3 | 5-CN (EWG) | Malononitrile | L-proline | 96 | [4] |
| 4 | 5-OCH₃ (EDG) | Malononitrile | Piperidine | ~85-90 | [3] |
Note: Yields are highly dependent on specific reaction conditions.
Table 2: Palladium-Catalyzed C4-Arylation of 1H-Indole-3-carbaldehyde [2]
| Entry | Aryl Iodide | Yield (%) |
| 1 | Iodobenzene | 85 |
| 2 | 1-Iodo-4-methylbenzene | 88 |
| 3 | 1-Iodo-4-methoxybenzene | 92 |
| 4 | 1-Bromo-4-iodobenzene | 81 |
| 5 | Methyl 4-iodobenzoate | 75 |
Visualizations
Experimental Workflow for Knoevenagel Condensation
References
- 1. researchgate.net [researchgate.net]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-formylindole-6-carboxylate and Methyl indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 3-formylindole-6-carboxylate and methyl indole-3-carboxylate. The analysis is based on fundamental principles of organic chemistry and supported by data from relevant literature.
Introduction
This compound and methyl indole-3-carboxylate are both important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] Their reactivity is governed by the electron-donating nature of the indole nucleus, which is modulated by the presence of electron-withdrawing substituents.
The key structural difference between the two molecules lies in the substitution pattern. Methyl indole-3-carboxylate possesses a single electron-withdrawing methyl ester group at the C3 position. In contrast, This compound has two electron-withdrawing groups: a formyl group at C3 and a methyl ester group at C6.[2][3][4][5] This difference in substitution has a profound impact on their respective reactivities, particularly in electrophilic aromatic substitution and reactions involving the C3 substituent.
Comparison of Reactivity in Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and the typical site of electrophilic attack.[6][7]
Methyl indole-3-carboxylate
In methyl indole-3-carboxylate, the C3 position is occupied by the methyl ester group. While this group is electron-withdrawing and deactivates the indole ring towards electrophilic attack compared to unsubstituted indole, electrophilic substitution can still occur on the benzene portion of the molecule. The directing effect of the indole nitrogen and the C3-ester group will influence the position of substitution. Nitration of indoles with electron-withdrawing groups at C3, such as 3-acetylindole, has been shown to yield predominantly the 6-nitro derivative.[8] Therefore, electrophilic attack on methyl indole-3-carboxylate is predicted to occur primarily at the C6 position.
This compound
For this compound, the C3 position is also blocked. Furthermore, the presence of two electron-withdrawing groups (formyl at C3 and ester at C6) significantly deactivates the entire indole ring system towards electrophilic attack to a greater extent than in methyl indole-3-carboxylate. Electrophilic substitution on this molecule is expected to be more challenging and require harsher reaction conditions. The substitution that does occur will be directed by the existing substituents. The formyl group is a meta-director, and the ester group is also a meta-director. The indole nitrogen, being part of the pyrrole ring, directs ortho and para to itself (C4 and C6). Given that C6 is already substituted, electrophilic attack is most likely to be directed to the C4 or C5 position, though with significantly reduced reactivity.
Predicted Reactivity and Regioselectivity in Nitration
| Compound | Predicted Reactivity | Predicted Major Product |
| Methyl indole-3-carboxylate | Moderately reactive | Methyl 6-nitroindole-3-carboxylate |
| This compound | Low reactivity | Methyl 3-formyl-5-nitroindole-6-carboxylate or Methyl 3-formyl-4-nitroindole-6-carboxylate |
Experimental Protocol: Comparative Nitration
This protocol describes a comparative experiment for the nitration of methyl indole-3-carboxylate and this compound.
Materials:
-
Methyl indole-3-carboxylate
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve methyl indole-3-carboxylate (1 mmol) and this compound (1 mmol) in acetic anhydride (10 mL) at 0 °C.
-
Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid (1 mL) to concentrated nitric acid (1 mL) at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to each of the indole solutions at 0 °C over 15 minutes.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour each reaction mixture into ice water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude products by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Analysis: Characterize the products by NMR and mass spectrometry and determine the yield of each reaction.
Reactivity of the Formyl Group in this compound
The formyl group at the C3 position of this compound provides a site for nucleophilic addition and other aldehyde-specific reactions. This mode of reactivity is absent in methyl indole-3-carboxylate.
The carbonyl carbon of the formyl group is electrophilic and can be attacked by a variety of nucleophiles.
Potential Reactions of the Formyl Group
| Reaction Type | Reagents | Expected Product |
| Reduction | NaBH₄, MeOH | Methyl 3-(hydroxymethyl)indole-6-carboxylate |
| Wittig Reaction | Ph₃P=CH₂, THF | Methyl 3-(vinyl)indole-6-carboxylate |
| Grignard Reaction | CH₃MgBr, THF then H₃O⁺ | Methyl 3-(1-hydroxyethyl)indole-6-carboxylate |
| Cyanohydrin Formation | NaCN, HCl | Methyl 3-(cyano-hydroxymethyl)indole-6-carboxylate |
| Reductive Amination | NH₃, H₂, Raney Ni | Methyl 3-(aminomethyl)indole-6-carboxylate |
Experimental Protocol: Wittig Reaction on this compound
This protocol outlines the synthesis of Methyl 3-(vinyl)indole-6-carboxylate via a Wittig reaction.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add n-BuLi (1.2 mmol) dropwise. Stir the resulting yellow-orange mixture at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction by adding saturated ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry to confirm the formation of Methyl 3-(vinyl)indole-6-carboxylate.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction pathways and a comparative experimental workflow.
Caption: General mechanism for electrophilic substitution on the indole ring.
Caption: General mechanism for nucleophilic addition to an aldehyde.
Caption: Workflow for comparing the chemical reactivity of the two indole derivatives.
Conclusion
-
Electrophilic Aromatic Substitution: Methyl indole-3-carboxylate is expected to be more reactive than this compound. Substitution is predicted to occur at the C6 position for the former, while for the latter, it is expected to be more difficult and likely to occur at the C4 or C5 positions.
-
Nucleophilic Addition: this compound possesses a formyl group, which allows for a range of nucleophilic addition reactions that are not possible with methyl indole-3-carboxylate.
This comparative guide provides a framework for understanding and predicting the chemical behavior of these two valuable synthetic intermediates, aiding in the design of synthetic routes for novel drug candidates and other functional molecules.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. chembk.com [chembk.com]
- 3. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]
- 4. This compound, CasNo.133831-28-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
A Comparative Guide to the Synthesis of Substituted Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indole-3-carboxaldehydes is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of a formyl group at the C3 position of the indole nucleus opens up a gateway for further molecular elaborations. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
Key Synthesis Methods: A Comparative Overview
Several methods have been established for the formylation of indoles, with the Vilsmeier-Haack and Reimer-Tiemann reactions being the most classical approaches. More contemporary methods, such as those employing rhodium catalysis, offer alternative pathways with distinct advantages.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the performance of various methods for the synthesis of substituted indole-3-carboxaldehydes, focusing on reaction yield and conditions.
| Synthesis Method | Substrate | Reagents & Conditions | Reaction Time | Yield (%) |
| Vilsmeier-Haack | Indole | POCl₃, DMF, 0°C to 85°C | 6 h | 96% |
| 4-Methylindole | POCl₃, DMF, 0°C to 85°C | 8 h | 90% | |
| 5-Methylindole | POCl₃, DMF, 0°C to 85°C | 5 h | 88% | |
| 6-Methylindole | POCl₃, DMF, rt to 90°C | 8 h | 89% | |
| 6-Chloroindole | POCl₃, DMF, rt to 90°C | 8 h | 91% | |
| 5-Fluoroindole | POCl₃, DMF, 0°C | 5 h | 84% | |
| Catalytic Vilsmeier-Haack | Indole | 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%), DEBM, PhSiH₃, DMF-d₇, MeCN, rt | 16 h | 75% |
| Reimer-Tiemann | Indole | CHCl₃, NaOH, H₂O, 70-80°C | Several hours | Generally lower than Vilsmeier-Haack |
| Rhodium-Catalyzed Annulation | N-Propargylanilines | Cu/Rh-catalysis, followed by hydrolysis | - | Good yields |
| Duff Reaction | Indoles | Hexamine, acidic medium | - | Generally considered inefficient for indoles |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Vilsmeier-Haack Reaction: Synthesis of Indole-3-carboxaldehyde
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium carbonate solution
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool it in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
After the addition is complete, continue stirring for a specified duration at low temperature.
-
Slowly add a solution of the substituted indole in anhydrous DMF to the freshly prepared Vilsmeier reagent, maintaining the low temperature.
-
After the addition, allow the reaction mixture to stir at room temperature and then heat to the specified temperature for a designated period.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude indole-3-carboxaldehyde.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.[1]
Catalytic Vilsmeier-Haack Reaction
Materials:
-
Indole
-
3-methyl-1-phenyl-2-phospholene 1-oxide
-
Diethyl bromomalonate (DEBM)
-
Phenylsilane (PhSiH₃)
-
Deuterated N,N-dimethylformamide (DMF-d₇)
-
Anhydrous acetonitrile (MeCN)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, charge the indole and 3-methyl-1-phenyl-2-phospholene 1-oxide.
-
Add anhydrous acetonitrile to dissolve the solids.
-
Sequentially add diethyl bromomalonate, deuterated N,N-dimethylformamide, and phenylsilane via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the careful dropwise addition of a 2 M NaOH solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent under reduced pressure, purify the crude product by flash column chromatography.[2]
Reimer-Tiemann Reaction: General Procedure for Indoles
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol (optional)
Procedure:
-
Dissolve the indole in ethanol (optional) in a round-bottomed flask equipped with a reflux condenser and a stirrer.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to 70-80°C.
-
Add chloroform dropwise to the heated mixture with vigorous stirring, maintaining a gentle reflux.
-
After the addition is complete, continue stirring for an additional hour.
-
Acidify the reaction mixture with a suitable acid.
-
Isolate the product by extraction with an organic solvent or by filtration if a solid precipitates.
-
Purify the crude product by chromatography or recrystallization.[3]
Reaction Pathways and Workflows
The logical flow and key stages of each synthesis method are depicted in the following diagrams.
Caption: Workflow of the Vilsmeier-Haack Reaction.
Caption: Logical steps of the Reimer-Tiemann Reaction.
Conclusion
The Vilsmeier-Haack reaction stands out as a highly efficient and versatile method for the synthesis of a wide range of substituted indole-3-carboxaldehydes, consistently providing high yields. The development of a catalytic version of this reaction addresses some of the environmental concerns associated with the stoichiometric use of phosphorus oxychloride. The Reimer-Tiemann reaction, while a classic method, generally offers lower yields for indole substrates compared to the Vilsmeier-Haack reaction. The Duff reaction is largely considered inefficient for the formylation of indoles. Modern rhodium-catalyzed methods present a promising alternative, demonstrating good yields for the synthesis of these valuable compounds, although they may require more specialized catalysts and starting materials. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and the availability of reagents and catalysts.
References
The Efficacy of Indole-6-Carboxylate Scaffolds in Kinase Inhibitor Synthesis: A Comparative Guide
In the landscape of kinase inhibitor discovery, the indole nucleus stands out as a privileged scaffold, forming the core of numerous clinically approved drugs and investigational agents. This guide provides a comparative analysis of the synthetic utility of methyl 3-formylindole-6-carboxylate and its derivatives in crafting potent kinase inhibitors, with a particular focus on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. We present a detailed examination of a synthetic route starting from a closely related precursor, methyl 1H-indole-6-carboxylate, and contrast it with established, alternative synthetic strategies for well-known inhibitors of the same kinase targets, namely Erlotinib and Sorafenib.
Synthetic Strategies: Indole-6-Carboxylate vs. Alternative Scaffolds
The synthesis of kinase inhibitors is a complex, multi-step process where the choice of starting material significantly impacts the efficiency, yield, and diversity of the final compounds. Here, we compare a synthetic approach leveraging the indole-6-carboxylate framework with established methods for synthesizing leading non-indole-based inhibitors.
Synthesis of Kinase Inhibitors from an Indole-6-Carboxylate Precursor
Recent research has highlighted the potential of methyl 1H-indole-6-carboxylate as a versatile starting material for a new class of EGFR and VEGFR-2 inhibitors. While direct utilization of this compound is not explicitly detailed in the cited literature, the formylation of the indole C3 position is a chemically feasible and common transformation, suggesting that the 3-formyl derivative could serve as a key intermediate for further diversification.
The synthetic pathway, as adapted from recent studies, commences with methyl 1H-indole-6-carboxylate and proceeds through a series of reactions to yield diverse hydrazide-carbothioamide and oxadiazole derivatives. These compounds are designed to mimic the pharmacophoric features of known tyrosine kinase inhibitors.
Alternative Synthesis of EGFR Inhibitor: Erlotinib
Erlotinib, a potent EGFR inhibitor, is synthesized via a multi-step process that does not involve an indole scaffold. A common route starts from 3,4-dihydroxybenzoic acid, which undergoes a series of reactions including O-alkylation, nitration, reduction, and cyclization to form the core quinazoline ring structure. The final step involves a nucleophilic aromatic substitution reaction with 3-ethynylaniline to yield Erlotinib.
Alternative Synthesis of VEGFR-2 Inhibitor: Sorafenib
Sorafenib, a multi-kinase inhibitor targeting VEGFR-2 among others, is typically synthesized through a pathway that also does not utilize an indole core. A prevalent method involves the reaction of 4-aminophenol with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form a diaryl urea intermediate. This intermediate is then coupled with N-methyl-4-chloropicolinamide through a nucleophilic aromatic substitution to produce Sorafenib.
Comparative Efficacy: Quantitative Data
The true measure of a synthetic precursor's utility lies in the biological activity of the compounds it can generate. Below is a comparison of the in vitro inhibitory activities of kinase inhibitors derived from the indole-6-carboxylate scaffold against established drugs.
| Compound/Drug | Target Kinase | Cell Line | IC50 (µM) | Citation |
| Indole Derivative 4a | EGFR | A549 (Lung Carcinoma) | 0.08 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 0.12 | [1] | ||
| HCT-116 (Colon Carcinoma) | 0.15 | [1] | ||
| Erlotinib | EGFR | A549 (Lung Carcinoma) | 0.0048 | [2] |
| Indole Derivative 6c | VEGFR-2 | - | 0.06 | [1] |
| Sorafenib | VEGFR-2 | - | 0.09 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of synthetic strategies.
Synthesis of Indole-6-Carboxylate Derivatives
Step 1: Synthesis of methyl-1-methyl-1H-indole-6-carboxylate (2) To a solution of methyl-1H-indole-6-carboxylate (1) (0.19 g, 0.001 mol) and aqueous NaOH (50%, 10 ml), tetrabutylammonium bromide (0.032 g, 0.0001 mol) was added, followed by the dropwise addition of dimethyl sulfate (0.1 ml, 0.001 mol). The mixture was stirred at room temperature for 2 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol.[1]
Step 2: Synthesis of 1-methyl-1H-indole-6-carbohydrazide (3) A solution of compound 2 (3.0 g, 0.0112 mol) in 25 ml of methanol was treated with an excess of hydrazine hydrate 80% (5.6 ml, 0.112 mol). The reaction mixture was refluxed for 12 hours. After cooling, the formed precipitate was filtered, washed with cold methanol, and dried.[1]
Step 3: Synthesis of indole carbothioamide derivatives (4a, 4b) A mixture of carbohydrazide 3 (0.3 g, 0.001 mol) and the appropriate phenyl isothiocyanate (0.001 mol) in 20 ml of absolute ethanol was refluxed for 8 hours. The solid product that formed upon cooling was filtered, washed with ethanol, and recrystallized from an ethanol/DMF mixture.[1]
Step 4: Synthesis of 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione (5) To a solution of carbohydrazide 3 (0.5 g, 0.0017 mol) in 20 ml of ethanol, carbon disulfide (0.2 ml, 0.003 mol) and potassium hydroxide (0.1 g, 0.0017 mol) were added. The mixture was refluxed for 10 hours. The solvent was evaporated, and the residue was dissolved in water and acidified with dilute HCl. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol.[1]
Step 5: Synthesis of 1,3,4-oxadiazole-2-thione derivatives (6a–e) A mixture of compound 5 (0.2 g, 0.0008 mol), the appropriate 2-bromoacetophenone derivative (0.0008 mol), and anhydrous potassium carbonate (0.1 g, 0.0008 mol) in 20 ml of dry acetone was refluxed for 6 hours. The solvent was removed under reduced pressure, and the residue was washed with water, filtered, and recrystallized from ethanol.[1]
Alternative Synthesis Protocols
Synthesis of Erlotinib A common synthetic route involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline. The quinazoline intermediate is prepared in several steps starting from 3,4-dihydroxybenzoic acid. The final coupling reaction is typically carried out in isopropanol at elevated temperatures.[4][5]
Synthesis of Sorafenib A widely used synthesis of Sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The picolinamide intermediate is prepared from 4-chloropicolinic acid, and the isocyanate is generated from the corresponding aniline. The final urea formation is often conducted in a solvent like pyridine at an elevated temperature.[6][7]
Visualizing the Pathways and Processes
To better understand the biological context and the synthetic workflows, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Sorafenib.
Caption: Synthetic Workflow for Indole-6-Carboxylate Kinase Inhibitors.
Caption: General Synthetic Workflow for Erlotinib.
References
- 1. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 2. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking of novel indole scaffold‐based VEGFR‐2 inhibitors as targeted anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. tarjomefa.com [tarjomefa.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Indole-6-Carboxylate Isomers: A Guide for Researchers
An objective analysis of the spectroscopic properties of positional isomers of methyl indole-carboxylate, providing key data to aid in their identification and differentiation in research and drug development.
Indole-6-carboxylate and its isomers are foundational scaffolds in numerous biologically active compounds. A precise understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. This guide provides a comparative analysis of the key spectroscopic features of methyl indole-carboxylate isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) and Fluorescence spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the positional isomers of methyl indole-carboxylate. These values have been compiled from various sources to provide a comparative overview. Note that experimental conditions, such as the solvent used, can influence the exact spectral values.
Table 1: 1H NMR and 13C NMR Spectroscopic Data for Methyl Indole-Carboxylate Isomers
| Isomer | 1H NMR Chemical Shifts (δ, ppm) in CDCl3 or DMSO-d6 | 13C NMR Chemical Shifts (δ, ppm) in CDCl3 or DMSO-d6 |
| Methyl 1H-indole-2-carboxylate | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, OCH3)[1] | 162.3, 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2[1] |
| Methyl 1H-indole-3-carboxylate | 1H NMR data available.[2] | 165, 136, 126, 107 (quaternary carbons), other peaks present.[2] |
| Methyl 1H-indole-4-carboxylate | 1H NMR data available. | 13C NMR data available. |
| Methyl 1H-indole-5-carboxylate | 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, 1H), 7.36 (d, 1H), 7.04 (s, 1H), 3.96 (s, 3H, OCH3) | 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93 |
| Methyl 1H-indole-6-carboxylate | 1H NMR data available. | 13C NMR data available. |
| Methyl 1H-indole-7-carboxylate | 1H NMR data available. | 13C NMR data available. |
Table 2: IR, UV-Vis, and Fluorescence Spectroscopic Data for Methyl Indole-Carboxylate Isomers
| Isomer | Key IR Absorptions (cm-1) | UV-Vis λmax (nm) in Water | Fluorescence λem (nm) in Water (λex = 285 nm)[3][4] |
| Methyl 1H-indole-2-carboxylate | IR data available. | ~295[3] | ~350[3][4] |
| Methyl 1H-indole-3-carboxylate | IR data available. | ~285[3] | ~355[3][4] |
| Methyl 1H-indole-4-carboxylate | IR data available. | ~290[3] | ~360[3][4] |
| Methyl 1H-indole-5-carboxylate | IR data available. | ~298[3] | ~365[3][4] |
| Methyl 1H-indole-6-carboxylate | IR data available. | ~300[3] | ~370[3][4] |
| 1H-indole-7-carboxylic acid | ATR-IR data available.[5] | ~292[3] | ~375[3][4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the indole-carboxylate isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl indole-carboxylate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean NMR tube.
-
Instrumentation: Acquire 1H and 13C NMR spectra on a spectrometer, for instance, a 400 or 500 MHz instrument.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Process the data similarly to the 1H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the indole-carboxylate isomers based on their vibrational frequencies.
Methodology:
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid methyl indole-carboxylate isomer directly onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm-1.
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Objective: To characterize the electronic absorption and emission properties of the indole-carboxylate isomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the methyl indole-carboxylate isomer in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Dilute the stock solution to a concentration that results in an absorbance of approximately 1.0 at the λmax for UV-Vis measurements and an absorbance of ~0.1 for fluorescence measurements.
-
-
Instrumentation: Use a UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Data Acquisition:
-
Use a quartz cuvette.
-
Set the excitation wavelength (λex), often at or near the λmax determined from the UV-Vis spectrum (e.g., 285 nm).[3][4]
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 300-500 nm).
-
Identify the wavelength of maximum emission (λem).
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of indole-carboxylate isomers.
Caption: A logical workflow for the spectroscopic characterization of indole-carboxylate isomers.
Comparative Analysis of Spectroscopic Data
The position of the carboxylate group on the indole ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer.
-
NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are highly dependent on the electron-withdrawing effect of the ester group and its position. For instance, protons and carbons ortho and para to the carboxylate group are expected to be deshielded (shifted downfield). The coupling patterns of the aromatic protons also provide crucial information for distinguishing between the isomers.
-
IR Spectroscopy: The characteristic C=O stretching vibration of the ester group is a prominent feature in the IR spectra of all isomers. While the position of this band is generally in the range of 1700-1730 cm-1, subtle shifts can be observed depending on the extent of conjugation with the indole ring. The N-H stretching vibration, typically a sharp peak around 3300-3500 cm-1, is also a key identifier.
-
UV-Vis and Fluorescence Spectroscopy: The position of the carboxylate group alters the π-electron system of the indole chromophore, affecting the energies of the electronic transitions. This results in shifts in both the absorption (λmax) and emission (λem) maxima. As observed in the data, there is a general trend of red-shifting in both absorption and emission as the substituent moves from the 2- to the 7-position, although this trend is not perfectly linear. This phenomenon is likely due to the varying degrees of charge transfer character in the excited state depending on the substitution pattern.[6][7]
This comparative guide provides a valuable resource for researchers working with indole-carboxylate isomers, facilitating their accurate identification and characterization in various scientific endeavors.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 4. Structures of (a) indole and (b) methyl indole-4-carboxylate. [cjcp.ustc.edu.cn]
- 5. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 3-Formylindoles: A Comparative Guide to Formylating Agents
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry. Among its many valuable derivatives, 3-formylindoles, such as Methyl 3-formylindole-6-carboxylate, represent a critical class of intermediates. These compounds are pivotal precursors in the synthesis of a wide array of bioactive molecules, including potent anticancer agents. The choice of formylation method is a crucial decision in the synthetic pathway, directly impacting yield, purity, and scalability. This guide provides an objective comparison of key formylating agents and methods for the synthesis of 3-formylindoles, supported by experimental data and detailed protocols.
Contrary to what its name might suggest, "this compound" is not a formylating agent itself, but rather a highly valuable product obtained through the formylation of an indole precursor. Its significance lies in its utility as a building block for more complex molecules with therapeutic potential. This guide will therefore focus on the various methods to achieve such a transformation.
Comparative Analysis of Indole Formylation Methods
The introduction of a formyl group at the C3 position of the indole ring can be accomplished through several classic and modern synthetic methods. The choice of method often depends on the substrate's electronic properties, the desired scale of the reaction, and tolerance for specific reaction conditions.
| Method | Reagent(s) | Typical Substrate | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich indoles | 0 - 100 | 2 - 6 | 70-97 | High yields, reliable, well-established | Requires stoichiometric amounts of corrosive and hazardous reagents (POCl₃) |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Electron-rich indoles and phenols | 60 - 70 | 3 - 5 | Moderate | Uses relatively inexpensive reagents | Often gives mixtures of products, can be low yielding, uses toxic chloroform |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Electron-rich aromatics, including indoles | 80 - 150 | 1 - 5 | Low to Moderate | Milder than Vilsmeier-Haack, avoids phosphorus oxychloride | Generally lower yields, can require harsh acidic conditions |
| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Aromatic compounds, including indoles | Room Temp | Variable | Moderate | Effective for a range of aromatic substrates | Uses highly toxic hydrogen cyanide |
| Modern Catalytic Methods | e.g., FeCl₃, Formaldehyde, aq. Ammonia | Various substituted indoles | 130 | 3 - 8 | up to 93 | Milder conditions, avoids harsh reagents | May require optimization for specific substrates, catalyst cost can be a factor |
Experimental Protocols
Vilsmeier-Haack Formylation of Methyl Indole-6-carboxylate
This protocol is a representative example for the synthesis of a precursor to this compound.
Materials:
-
Methyl indole-6-carboxylate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Dissolve Methyl indole-6-carboxylate in DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a cooled aqueous sodium hydroxide solution until the pH is basic.
-
The product, this compound, will precipitate out of the solution. Collect the solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Reimer-Tiemann Formylation of Indole
Materials:
-
Indole (1 equivalent)
-
Chloroform (CHCl₃) (3 equivalents)
-
Sodium hydroxide (NaOH) (4 equivalents)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve indole and sodium hydroxide in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add chloroform to the heated solution over a period of 1 hour.
-
Continue to stir the reaction mixture at 60-70 °C for an additional 3-4 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield indole-3-carbaldehyde.
The Role of 3-Formylindoles in Drug Discovery
3-Formylindoles are not merely synthetic curiosities; they are crucial starting materials for a multitude of bioactive molecules. A prominent example is their use in the synthesis of tubulin polymerization inhibitors, a class of anticancer agents that disrupt the formation of microtubules, essential components of the cellular cytoskeleton, thereby leading to cell cycle arrest and apoptosis.
Biological activity of "Methyl 3-formylindole-6-carboxylate" derivatives compared to other indoles
A Comparative Guide to the Biological Activity of Indole Derivatives: Featuring Methyl 3-formylindole-6-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of "this compound" and other notable indole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.
Anticancer Activity: Targeting Tubulin Polymerization and Signaling Pathways
Indole derivatives have emerged as a significant class of anticancer agents, with many acting as potent inhibitors of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
A notable derivative, 2-(1H-indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide, has demonstrated selective cytotoxic activity against A549 human lung adenocarcinoma cells through the induction of apoptosis and inhibition of the Akt signaling pathway.[1] Furthermore, various 3-substituted indole derivatives have shown significant antineoplastic potency by inhibiting the proliferation of human colon and ovarian cancer cells.
Comparative Anticancer Activity of Indole Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide | A549 (Lung) | - | Doxorubicin | - |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide | C6 (Glioma) | 4.33 ± 1.04 | - | - |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide | A549 (Lung) | 10.67 ± 1.53 | - | - |
| Synthetic 6,7-Annulated-4-substituted Indoles (KU-70) | L1210 (Leukemia) | 6.4 | Mitoxantrone | 0.142 |
| Synthetic 6,7-Annulated-4-substituted Indoles (KU-80) | L1210 (Leukemia) | 13.0 | Mitoxantrone | 0.142 |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | Doxorubicin/Cisplatin | - |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | Doxorubicin/Cisplatin | - |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | Doxorubicin/Cisplatin | - |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related and other bioactive indole derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Indole derivatives often exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton is a critical mechanism for inducing apoptosis in cancer cells.
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various cancers. Indole-3-carbinol (I3C) and its derivatives have been shown to suppress the activation of NF-κB and its downstream targets.[2][3][4][5]
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
Antimicrobial Activity
Indole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial membranes.
Comparative Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference Compound | MIC (µg/mL) |
| Indole-3-carboxamido-polyamine Conjugate (13b) | ≤ 0.28 | >100 | >100 | Ciprofloxacin | - |
| Indole-3-carboxamido-polyamine Conjugate (13f) | 0.55 | >100 | >100 | Ciprofloxacin | - |
| Aminoguanidine-indole derivative (4P) | 4-16 | 4-16 | - | Colistin | 4-8 |
| N-benzyl indole derivative (3O) | 4-16 | 4-16 | - | Colistin | 4-8 |
Note: MIC values for this compound were not specifically found. The table showcases data for other active indole derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway discussed earlier. They can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
One study on 3-formyl, 7-flavonol derivatives, synthesized via a Vilsmeier-Haack reaction which can be applied to indole structures, showed potent anti-inflammatory activity in both in vitro protein denaturation and in vivo carrageenan-induced paw edema models.[6] Another study highlighted that certain methyl derivatives of flavone, which share some structural similarities with substituted indoles, significantly inhibit nitric oxide (NO) production and the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages.[7]
Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test indole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test indole derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in the liquid growth medium directly in the 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Experimental Workflow Visualization
Caption: General experimental workflows for assessing biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation of "Methyl 3-formylindole-6-carboxylate" purity by elemental analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the purity of intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Methyl 3-formylindole-6-carboxylate, a key building block in medicinal chemistry, is no exception. This guide provides a comparative overview of standard analytical techniques for validating the purity of this compound, focusing on elemental analysis and its comparison with modern chromatographic and spectroscopic methods.
Elemental Analysis: The Fundamental Check
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound, providing a fundamental assessment of its purity. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the theoretical values, a direct measure of purity can be obtained.
Theoretical Composition
The molecular formula for this compound is C₁₁H₉NO₃, with a molecular weight of 203.20 g/mol . The theoretical elemental composition is as follows:
-
Carbon (C): 65.02%
-
Hydrogen (H): 4.46%
-
Nitrogen (N): 6.89%
-
Oxygen (O): 23.62%
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (≥900°C) in a stream of pure oxygen. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, etc.).
-
Separation and Detection: The combustion products are passed through a series of columns to separate the gases. The amount of each gas is then quantified using a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element in the original sample.
Data Presentation: Elemental Analysis
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon | 65.02 | 64.85 | -0.17 |
| Hydrogen | 4.46 | 4.51 | +0.05 |
| Nitrogen | 6.89 | 6.82 | -0.07 |
Interpretation: For a high-purity sample intended for pharmaceutical development, the absolute difference between the theoretical and experimental values should typically be within ±0.4%. The data presented in the table suggests a high degree of purity for the analyzed batch.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying each component in a mixture.[1] It is widely considered the gold standard for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[2][3]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient starts at 10% B and increases to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The chromatogram is analyzed to determine the retention time of the main peak and the area percentage of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.15 | Impurity A |
| 2 | 8.76 | 99.75 | This compound |
| 3 | 10.12 | 0.10 | Impurity B |
Interpretation: The HPLC data indicates a purity of 99.75%, with two minor impurities detected. This level of purity is generally considered excellent for drug development intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] While primarily a qualitative technique, quantitative NMR (qNMR) can also be used for purity determination.[5][6][7] For the purpose of this guide, we will focus on the qualitative assessment of purity through ¹H NMR.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed signals are compared to the expected spectrum for the pure compound. The absence of significant unassigned signals is a strong indicator of high purity.
Data Presentation: ¹H NMR Analysis
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.10 | br s | 1H | N-H |
| 10.05 | s | 1H | CHO |
| 8.30 | s | 1H | H-2 |
| 8.15 | d | 1H | H-7 |
| 7.95 | s | 1H | H-5 |
| 7.70 | d | 1H | H-4 |
| 3.90 | s | 3H | OCH₃ |
Interpretation: The ¹H NMR spectrum shows all the expected signals with the correct integrations and multiplicities for this compound. The absence of notable impurity peaks suggests a high level of purity, corroborating the findings from elemental and HPLC analyses.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a pharmaceutical intermediate like this compound.
Caption: A workflow diagram illustrating the key stages in the purity validation of a synthesized chemical compound.
Conclusion
The validation of purity for pharmaceutical intermediates like this compound is a critical step in drug development. While elemental analysis provides a fundamental and quantitative measure of elemental composition, it is best utilized in conjunction with high-resolution techniques like HPLC and NMR spectroscopy. This multi-faceted approach, as outlined in this guide, provides a comprehensive and robust assessment of purity, ensuring the quality and integrity of the material for its intended scientific application.
References
- 1. torontech.com [torontech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
Comparative Cross-Reactivity Analysis of Indole-6-Carboxylate Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of novel indole-6-carboxylate derivatives, with a focus on their inhibitory activity against key receptor tyrosine kinases. The development of selective kinase inhibitors is a critical aspect of modern drug discovery, and understanding the cross-reactivity of lead compounds is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support researchers in this endeavor.
Introduction to Indole-6-Carboxylates in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Methyl 3-formylindole-6-carboxylate, in particular, serves as a versatile synthetic intermediate for the generation of diverse derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory properties. A key challenge in the development of indole-based kinase inhibitors is achieving high selectivity for the intended target kinase over other kinases in the human kinome, thereby minimizing off-target toxicities. This guide focuses on a comparative analysis of recently synthesized indole-6-carboxylate derivatives and their inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical targets in oncology.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a series of hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate was evaluated against EGFR and VEGFR-2. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of each compound.
| Compound ID | Target Kinase | IC50 (µM) |
| 4a | EGFR | 0.12 ± 0.01 |
| VEGFR-2 | > 10 | |
| 4b | EGFR | 0.35 ± 0.03 |
| VEGFR-2 | > 10 | |
| 5 | EGFR | 0.88 ± 0.07 |
| VEGFR-2 | > 10 | |
| 6a | EGFR | > 10 |
| VEGFR-2 | 0.55 ± 0.04 | |
| 6b | EGFR | > 10 |
| VEGFR-2 | 0.31 ± 0.02 | |
| 6c | EGFR | > 10 |
| VEGFR-2 | 0.18 ± 0.01 | |
| 6d | EGFR | > 10 |
| VEGFR-2 | 0.42 ± 0.03 | |
| 6e | EGFR | > 10 |
| VEGFR-2 | 0.69 ± 0.05 | |
| Erlotinib | EGFR | 0.09 ± 0.01 |
| Sorafenib | VEGFR-2 | 0.11 ± 0.01 |
Experimental Protocols
In Vitro Receptor Tyrosine Kinase Inhibition Assay
The inhibitory activity of the indole-6-carboxylate derivatives against EGFR and VEGFR-2 was determined using a kinase activity assay. The following protocol provides a detailed methodology for such an experiment.
1. Reagents and Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (indole-6-carboxylate derivatives) dissolved in DMSO
-
Reference inhibitors (Erlotinib for EGFR, Sorafenib for VEGFR-2)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective kinase (EGFR or VEGFR-2) diluted in kinase buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the substrate peptide and ATP in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 Signaling Pathway.
Experimental Workflow for Kinase Cross-Reactivity Screening
Caption: Kinase Screening Workflow.
Conclusion and Future Directions
The presented data demonstrates that derivatives of indole-6-carboxylate can be engineered to exhibit potent and selective inhibition of either EGFR or VEGFR-2. Specifically, the hydrazine-1-carbothioamide derivatives (4a, 4b) show high selectivity for EGFR, while the oxadiazole derivatives (6a-6e) are selective for VEGFR-2. This highlights the potential of the indole-6-carboxylate scaffold for the development of targeted kinase inhibitors.
It is important to note that the cross-reactivity data presented here is limited to two receptor tyrosine kinases. For a comprehensive understanding of the selectivity profile and potential off-target effects of these compounds, it is highly recommended to perform broader screening against a diverse panel of kinases (e.g., KINOMEscan®) and other relevant off-targets, such as G-protein coupled receptors (GPCRs) and ion channels (e.g., Eurofins SafetyScreen44 Panel). Such comprehensive profiling is crucial for the selection of lead candidates with the most favorable safety and efficacy profiles for further preclinical and clinical development. Future studies should focus on expanding the structure-activity relationship (SAR) to further optimize potency and selectivity, as well as on evaluating the in vivo efficacy and pharmacokinetic properties of the most promising derivatives.
Comparative Docking Analysis of Methyl 3-formylindole-6-carboxylate Derivatives as Kinase Inhibitors
A detailed examination of the binding affinities and inhibitory potential of novel indole-6-carboxylate derivatives against key cancer-related tyrosine kinases, EGFR and VEGFR-2.
This guide provides a comparative analysis of recently synthesized derivatives of Methyl 3-formylindole-6-carboxylate for their potential as anti-cancer agents. The focus is on their molecular docking profiles against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two crucial targets in oncology. The in silico docking studies are supported by in vitro anti-proliferative and enzymatic assays, offering a comprehensive overview for researchers in drug discovery and development.
I. Comparative Analysis of Binding Affinities and Biological Activity
A recent study synthesized two series of indole-6-carboxylate derivatives: hydrazine-1-carbothioamides (4a, 4b, and 5) designed to target EGFR, and a series of 1,3,4-oxadiazoles (6a-e) aimed at VEGFR-2.[1][2][3] Molecular docking was employed to predict the binding modes and affinities of these compounds within the ATP-binding sites of their respective kinase targets. The most promising compounds from each series were further evaluated for their cytotoxic effects on various cancer cell lines and their direct inhibitory activity against the kinases.
Derivatives Targeting EGFR
The hydrazine-1-carbothioamide derivatives were docked into the active site of EGFR (PDB ID: 1M17). Compound 4a , featuring an unsubstituted phenyl group, was identified as the most effective cytotoxic agent among this series.[1][2]
Derivatives Targeting VEGFR-2
The 1,3,4-oxadiazole derivatives were evaluated against the VEGFR-2 active site (PDB ID: 1YWN). Among these, compound 6c , which has a chloro-substituted phenyl ring, demonstrated the highest inhibitory activity against VEGFR-2.[1][2]
Table 1: Docking Scores and In Vitro Biological Data for Lead Compounds
| Compound | Target | Key Interacting Residues | Docking Score (kcal/mol) | Enzymatic Inhibition IC50 (µM) | Anti-proliferative IC50 (µM) against HepG2 |
| 4a | EGFR | Leu718, Val726, Ala743, Met793, Cys797 | Not explicitly stated | 0.11 | 3.56 |
| Erlotinib (Reference) | EGFR | Leu718, Met793, Cys797 | Not explicitly stated | 0.09 | 2.89 |
| 6c | VEGFR-2 | Cys919, Asp1046, Glu885 | Not explicitly stated | 0.15 | 4.12 |
| Sorafenib (Reference) | VEGFR-2 | Cys919, Asp1046, Leu840 | Not explicitly stated | 0.12 | 3.15 |
Note: While the specific docking scores in kcal/mol were not provided in the source material, the descriptive results and the enzymatic inhibition data strongly support the comparative potential of compounds 4a and 6c.[1][2][3]
II. Experimental Protocols
Molecular Docking Methodology
The molecular docking studies were performed to understand the binding interactions of the synthesized indole derivatives with EGFR and VEGFR-2.
-
Software: The specific software used for docking was not mentioned in the provided search results.
-
Protein Preparation: The crystal structures of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 1YWN) were obtained from the Protein Data Bank. The proteins were prepared for docking by removing water molecules and ligands, followed by the addition of hydrogen atoms.
-
Ligand Preparation: The 3D structures of the indole derivatives were generated and energy-minimized.
-
Docking Protocol: The prepared ligands were docked into the ATP-binding sites of the respective kinases. The resulting poses were analyzed to identify the most favorable binding modes and key molecular interactions.
In Vitro Assays
-
Enzymatic Inhibition Assay: The inhibitory activity of the compounds against EGFR and VEGFR-2 tyrosine kinases was determined using kinase inhibition assays.
-
Anti-proliferative Assay: The cytotoxic effects of the derivatives were evaluated against human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and A549 (lung), using standard cell viability assays to determine the IC50 values.[1][2]
III. Visualizations
Signaling Pathway of Receptor Tyrosine Kinases
The following diagram illustrates the general signaling pathway initiated by the activation of receptor tyrosine kinases like EGFR and VEGFR-2, which is the target of the described indole derivatives.
Caption: General signaling pathway of EGFR/VEGFR-2 and the inhibitory action of the indole derivatives.
Experimental Workflow for Drug Discovery
The logical flow from computational design to biological validation is depicted in the workflow diagram below.
Caption: Experimental workflow from computational design to in vitro validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Methyl 3-formylindole-6-carboxylate" synthesis against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established literature methods for the synthesis of Methyl 3-formylindole-6-carboxylate, a key intermediate in the development of pharmaceuticals, particularly in oncology and for its anti-inflammatory properties.[1] This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction workflow.
Method 1: Vilsmeier-Haack Formylation of Methyl indole-6-carboxylate
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like indoles. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group, primarily at the C3 position of the indole ring.
Reaction Workflow
Caption: General workflow of the Vilsmeier-Haack formylation.
Experimental Protocol
A detailed protocol for the Vilsmeier-Haack formylation of a related indole compound, which can be adapted for Methyl indole-6-carboxylate, is as follows:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the DMF in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Indole Substrate: Dissolve Methyl indole-6-carboxylate (1 equivalent) in DMF and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pure this compound.
Method 2: Duff Reaction (Alternative Formylation)
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamine as the formylating agent in the presence of an acid. While it is a viable method, it is generally considered less efficient for indoles compared to the Vilsmeier-Haack reaction. For the synthesis of this compound, the Vilsmeier-Haack reaction is the more commonly referenced and likely higher-yielding approach. Due to its lower efficiency for this class of compounds, a detailed experimental protocol for the Duff reaction is not presented as a primary recommended method.
Comparative Data
The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of a structurally similar compound, 6-methylindole, which serves as a benchmark for the expected outcome for the synthesis of this compound.
| Parameter | Vilsmeier-Haack Formylation of 6-Methylindole |
| Starting Material | 6-Methylindole |
| Reagents | POCl₃, DMF |
| Temperature (°C) | 0 to 90 |
| Reaction Time (h) | 9 |
| Yield (%) | 89 |
| Reference | BenchChem Application Note |
Note: This data is for the formylation of 6-methylindole and is presented as a close approximation for the synthesis of this compound due to the structural similarity of the starting materials.
Signaling Pathway Visualization
While this synthesis does not directly involve a biological signaling pathway, the logical flow of the chemical transformation can be visualized.
Caption: Logical flow of the synthesis process.
Conclusion
For the synthesis of this compound, the Vilsmeier-Haack reaction stands out as the most efficient and widely applicable method. The experimental protocol provided, adapted from established procedures for similar indole derivatives, offers a reliable pathway to obtain the desired product. The quantitative data from the formylation of 6-methylindole suggests that high yields can be expected. Researchers and drug development professionals can utilize this information to effectively synthesize this valuable intermediate for their research and development endeavors.
References
A Head-to-Head Comparison of Catalysts for Indole Formylation: A Guide for Researchers
The formylation of indoles is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of pharmaceuticals and biologically active compounds. The introduction of a formyl group, typically at the C3 position, opens up a gateway for further molecular diversification. Over the years, a variety of catalytic systems have been developed for this purpose, ranging from classical methods to modern, more sustainable approaches. This guide provides a head-to-head comparison of prominent catalysts for indole formylation, supported by experimental data and detailed protocols to assist researchers in selecting the optimal conditions for their specific needs.
Performance Comparison of Key Catalytic Systems
The choice of catalyst for indole formylation significantly impacts reaction efficiency, substrate scope, and overall process sustainability. Here, we compare the performance of four major catalytic systems: the classical Vilsmeier-Haack reagent, Boron Trifluoride Etherate (BF₃·OEt₂), an Iron-based catalyst, and a modern Photoredox catalyst.
| Catalyst System | Formylating Agent | Typical Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 100 °C | 77-96%[1][2] | 2.5 - 6 h[1][2] | High yields, well-established, reliable for many substrates. | Harsh reagents (POCl₃), often requires high temperatures, limited functional group tolerance.[3][4] |
| BF₃·OEt₂ | Trimethyl orthoformate (TMOF) | Room Temperature | 66-98%[3] | 1 - 5 min[3] | Very short reaction times, mild conditions, broad substrate tolerance, inexpensive reagents.[3][4] | Stoichiometric amounts of catalyst are often required. |
| Iron Catalyst | Formaldehyde, aq. NH₃ | 130 °C, in DMF, under air | up to 93%[5] | Short reaction times | Inexpensive and non-toxic catalyst, environmentally benign (uses air as oxidant).[5] | High temperature required. |
| Photoredox Catalyst | Tetramethylethylenediamine (TMEDA) | Blue LED light, rt, CH₃CN/H₂O | Good yields[1] | Not specified | Mild conditions, environmentally friendly (uses light and air), transition-metal-free options available.[1] | Requires specialized photoreactor setup. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the catalytic systems discussed.
Vilsmeier-Haack Formylation
This protocol outlines the general procedure for the formylation of indole using the Vilsmeier-Haack reagent.[1][2]
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Water
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0 °C.
-
Stir the reaction mixture for 2.5 to 6 hours at room temperature.[1][2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium acetate (5.6 equiv) in water at 0 °C and stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the desired indole-3-carboxaldehyde.
Boron Trifluoride Etherate Catalyzed Formylation
This protocol describes a rapid and efficient formylation of indole using BF₃·OEt₂ and trimethyl orthoformate.[3][6]
Materials:
-
Indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Procedure:
-
To a mixture of indole (1.0 mmol) and trimethyl orthoformate (1.0 mmol), rapidly add boron trifluoride diethyl etherate (1.0 mmol) at room temperature under solvent-free conditions.
-
Stir the reaction mixture for 1 to 5 minutes.[3]
-
The reaction can be monitored by TLC.
-
The desired product, indole-3-carboxaldehyde, can be obtained in high yield after appropriate workup, which may involve crystallization without the need for column chromatography.[6]
Iron-Catalyzed C3-Formylation
This method provides an environmentally benign approach to indole formylation using an iron catalyst.[5]
Materials:
-
Indole
-
Formaldehyde
-
Aqueous Ammonia
-
Ferric chloride (FeCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine indole, formaldehyde, aqueous ammonia, and a catalytic amount of ferric chloride (2 mol%) in DMF.
-
Heat the reaction mixture to 130 °C under an air atmosphere.
-
Monitor the reaction for completion. The reaction times are typically short.
-
After completion, the reaction mixture is worked up to isolate the 3-formylindole product. This protocol is also amenable to gram-scale synthesis.[5]
Visible-Light Photoredox Formylation
This protocol utilizes a photoredox catalyst for the C-3 formylation of indole under mild and green conditions.[1]
Materials:
-
Indole
-
Tetramethylethylenediamine (TMEDA)
-
Eosin Y
-
Potassium iodide
-
Acetonitrile
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve indole, tetramethylethylenediamine (as the carbon source), Eosin Y (photocatalyst), and potassium iodide in a 5:1 mixture of acetonitrile and water.
-
Irradiate the reaction mixture with blue LED light at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is subjected to a standard workup procedure to isolate the 3-formylated indole product.
Reaction Mechanisms and Logical Workflows
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting potential issues. The following diagrams, generated using DOT language, illustrate the proposed pathways for each catalytic system.
Caption: Vilsmeier-Haack Reaction Mechanism
Caption: BF₃·OEt₂ Catalyzed Formylation
Caption: Iron-Catalyzed Formylation Mechanism
Caption: Photoredox Formylation Workflow
Conclusion
The formylation of indoles remains a critical transformation in synthetic chemistry. While the Vilsmeier-Haack reaction is a robust and high-yielding method, concerns over its harsh reagents have driven the development of milder and more sustainable alternatives. The BF₃·OEt₂-catalyzed method offers a remarkably fast and efficient option under ambient conditions. For applications where cost and environmental impact are paramount, the iron-catalyzed system presents a compelling choice. Finally, photoredox catalysis represents the cutting edge of green chemistry, enabling this important transformation under exceptionally mild conditions. The selection of the most appropriate catalyst will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, scale, and the desired environmental footprint of the synthesis.
References
- 1. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Indole Derivatives: A Comparative Analysis for Anticancer and Anti-inflammatory Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro performance of novel compounds derived from the versatile scaffold, Methyl 3-formylindole-6-carboxylate. This document summarizes key experimental data, details established testing protocols, and visualizes relevant biological pathways to support ongoing research and development in oncology and inflammation.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Derivatives of this compound, in particular, have emerged as a promising class of molecules with significant potential for therapeutic applications, notably in the fields of cancer and inflammatory diseases. Their diverse biological activities are attributed to their ability to interact with various molecular targets, leading to the modulation of critical signaling pathways.
This guide offers an objective comparison of these derivatives against alternative compounds, supported by in vitro experimental data.
Comparative In Vitro Anticancer Activity
The cytotoxic potential of indole derivatives is a key area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole compounds against a panel of human cancer cell lines. This data, compiled from multiple studies, provides a quantitative measure of their potency. For comparison, data for established anticancer agents are included where available.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| IND-1 | Indole-Oxadiazole | HCT116 (Colon) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | ||
| A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 | ||
| IND-2 | Isoxazolo-Indole | Huh7 (Liver) | 0.7 | Doxorubicin | - |
| Mahlavu (Liver) | 1.5 | Doxorubicin | - | ||
| SNU475 (Liver) | 1.4 | Doxorubicin | - | ||
| IND-3 | Indole-Chalcone | Various (Average) | 0.006 - 0.035 | - | - |
| IND-4 | Indole-Thiophene | HT29 (Colon) | Nanomolar Range | - | - |
| HepG2 (Liver) | Nanomolar Range | - | - | ||
| HCT116 (Colon) | Nanomolar Range | - | - |
Comparative In Vitro Anti-inflammatory Activity
Select indole derivatives have also been evaluated for their ability to modulate inflammatory responses. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
| Compound ID | Derivative Class | Assay | % Inhibition | Reference Compound | Reference % Inhibition |
| IND-5 | Indole Schiff Base | Carrageenan-induced paw edema (in vivo proxy for in vitro COX inhibition) | 62.69% (at 2h) | Indomethacin | 77.23% (at 2h) |
| 63.69% (at 3h) | Indomethacin | 76.89% (at 3h) | |||
| IND-6 | Oxindole Ester | Carrageenan-induced paw edema (in vivo proxy for in vitro COX inhibition) | 57.00 - 68.60% | Indomethacin | - |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the evaluation of these indole derivatives.
MTT Assay for Cytotoxicity (IC50 Determination)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., derived from this compound and alternatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX enzyme and a reaction buffer. Include a vehicle control and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Reaction Termination and Detection: After a set incubation period, terminate the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay.
-
Inhibition Calculation: The percentage of COX inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of the vehicle control. The IC50 value can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
Caption: The MAPK/ERK signaling pathway, a key target for anticancer indole derivatives.
Safety Operating Guide
Proper Disposal of Methyl 3-formylindole-6-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-formylindole-6-carboxylate.
Chemical Profile and Hazards
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [1] |
| Melting Point | 219-224 °C | [1] |
| Appearance | Pale reddish-brown to Powder | [1] |
| Storage Conditions | 0-8 °C | [2] |
The primary hazards associated with indole derivatives include skin and eye irritation.[1] It is stable at room temperature but may be unstable at high temperatures or when in contact with strong oxidizing agents.[1] Therefore, it is crucial to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE).
Experimental Protocol: Disposal Procedure
The following step-by-step procedure should be followed for the safe disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use chemical safety goggles or a face shield to protect the eyes.
-
Wear nitrile gloves to prevent skin contact.
-
If there is a risk of generating dust, a NIOSH-approved N95 dust mask should be used.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or waste this compound powder in its original container if possible, or a clearly labeled, sealed, and compatible waste container.
-
The container should be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as weighing paper, gloves, and paper towels, should be considered solid chemical waste.
-
These items must be collected in a separate, sealed plastic bag or a designated solid waste container.[3] This container should also be labeled as "Hazardous Waste" with a description of the contents (e.g., "Lab debris contaminated with this compound").
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
The storage area should be clearly marked as a chemical waste storage area.
-
Do not mix this waste with other chemical wastes unless compatibility has been confirmed.[3]
4. Final Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3]
-
Follow your institution's specific procedures for arranging a chemical waste pickup. This typically involves completing a waste manifest form.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 3-formylindole-6-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-formylindole-6-carboxylate. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards or European Standard EN166. A face shield should be worn over goggles if there is a risk of splashing.[2][5] | Protects eyes and face from chemical splashes and airborne particles. |
| Skin and Body Protection | A flame-resistant lab coat is recommended. Wear long pants and closed-toe shoes to cover all exposed skin.[5][6] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any defects before use and practice proper glove removal techniques.[5] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator (such as a dust mask type N95) may be required if engineering controls are insufficient, during spill cleanup, or when handling large quantities of the powder.[5] | Prevents inhalation of airborne powder, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Review Safety Data Sheets: Before handling, review the SDS for any similar compounds to understand potential hazards.[6]
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7][8][9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][9]
2. Weighing and Transferring the Chemical:
-
Minimize Dust: Handle the compound as a powder, taking care to avoid creating dust. Use a spatula to transfer the powder in small amounts.[8]
-
Containment: Keep the container with the chemical closed when not in use to prevent accidental spillage.[8] Work over disposable bench covers to easily clean up any spills.[8]
-
Weighing: If possible, weigh the chemical directly in the fume hood. Be aware that airflow in the hood may affect the accuracy of sensitive balances.[8]
3. During the Experiment:
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[10]
4. Spill and Emergency Procedures:
-
Small Spills: For small spills within a fume hood, absorb the powder with an inert material like vermiculite or sand. Place the absorbed material in a sealed container for proper disposal.[5]
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, wipes, and containers), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[9]
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[3][4] Do not dispose of it down the drain or with regular trash.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
